5-Fluoro-2-methylpyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOGAEOIYYTKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633495 | |
| Record name | 5-Fluoro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416372-67-2 | |
| Record name | 5-Fluoro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylpyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-Fluoro-2-methylpyrimidin-4-amine, a key building block in the development of advanced pharmaceutical agents. The document is intended for researchers, medicinal chemists, and process development scientists. It delves into two primary, field-proven methodologies: a convergent ring-closure synthesis utilizing a fluorinated building block and a late-stage direct fluorination of a pre-formed pyrimidine scaffold. For each pathway, this guide presents a detailed mechanistic analysis, step-by-step experimental protocols, and a discussion of the underlying chemical principles that govern these transformations. A third potential, though less established, synthetic route commencing from 5-fluorouracil is also briefly explored.
Introduction: The Significance of this compound
Fluorinated pyrimidines are a privileged structural motif in medicinal chemistry, imparting unique pharmacological properties to bioactive molecules. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors and other targeted therapies. The precise arrangement of the fluoro, methyl, and amino substituents on the pyrimidine core allows for tailored interactions with biological targets. Consequently, robust and efficient synthetic access to this compound is of paramount importance in drug discovery and development. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this valuable compound.
Pathway I: Convergent Ring-Closure Synthesis
This elegant and highly efficient approach constructs the fluorinated pyrimidine ring in a convergent manner from a pre-fluorinated C3 building block and an amidine. This strategy is lauded for its mild reaction conditions and often excellent yields.[1]
Overview of the Ring-Closure Strategy
The core of this pathway is the cyclocondensation reaction between potassium (Z)-2-cyano-2-fluoroethenolate and acetamidine hydrochloride. The fluorinated enolate provides the C4, C5, and C6 atoms of the pyrimidine ring, while the acetamidine hydrochloride supplies the N1, C2, and N3 atoms, along with the C2-methyl group.
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The following steps outline the plausible mechanistic pathway:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of acetamidine attacks the electrophilic carbon of the nitrile group in the fluoroenolate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the carbonyl-like carbon of the enolate, initiating the ring closure.
-
Elimination and Tautomerization: Subsequent elimination of a molecule of water and tautomerization leads to the formation of the aromatic this compound.
Caption: Proposed mechanism for the cyclocondensation reaction.
Experimental Protocol
The following protocol is adapted from the literature and provides a representative procedure for this synthesis.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Potassium (Z)-2-cyano-2-fluoroethenolate | 125.14 | 2.0 | 1.0 |
| Acetamidine hydrochloride | 94.54 | 2.2 | 1.1 |
| Methanol (MeOH) | - | - | - |
Procedure:
-
To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (250 mg, 2.0 mmol) in methanol (10 mL) is added acetamidine hydrochloride (208 mg, 2.2 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Pathway II: Direct Fluorination of a Pyrimidine Scaffold
This pathway represents a more linear approach, where the fluorine atom is introduced at a late stage onto a pre-existing 2-methylpyrimidin-4-amine scaffold. This method relies on the use of a potent electrophilic fluorinating agent and a silver promoter to achieve regioselectivity.
Overview of the Direct Fluorination Strategy
The direct fluorination of 2-amino-4-methylpyrimidine is achieved using an electrophilic fluorine source, such as Selectfluor™, in the presence of a silver salt, typically silver carbonate (Ag₂CO₃).[2] The silver salt is crucial for promoting the reaction and directing the fluorination to the C5 position.[3]
Proposed Reaction Mechanism
The precise mechanism of silver-promoted fluorination is a subject of ongoing research, but it is generally believed to involve a silver(I)/silver(II) catalytic cycle.[4][5] A plausible mechanism is as follows:
-
Coordination: The silver(I) salt coordinates to the pyrimidine ring, likely at the nitrogen atoms, activating the ring towards electrophilic attack.
-
Oxidation of Silver: Selectfluor oxidizes Ag(I) to a highly reactive Ag(II) species.
-
Electrophilic Attack: The electron-rich C5 position of the pyrimidine ring attacks the electrophilic fluorine of the Ag(II)-F species, or a related complex.
-
Rearomatization: Loss of a proton from the C5 position restores the aromaticity of the pyrimidine ring, yielding the 5-fluorinated product and regenerating the active silver catalyst.
Caption: Proposed mechanism for silver-promoted fluorination.
Experimental Protocol
The following is a general procedure for the silver-promoted fluorination of an aminopyrimidine derivative, which can be adapted for 2-amino-4-methylpyrimidine.[2][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-4-methylpyrimidine | 109.13 | 1.0 | 1.0 |
| Selectfluor™ | 354.26 | 1.2 | 1.2 |
| Silver Carbonate (Ag₂CO₃) | 275.75 | 1.5 | 1.5 |
| Acetonitrile (MeCN) | - | - | - |
Procedure:
-
To a solution of 2-amino-4-methylpyrimidine (109 mg, 1.0 mmol) in acetonitrile (10 mL) is added silver carbonate (413 mg, 1.5 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
Selectfluor™ (425 mg, 1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield this compound.
Alternative Pathway: Synthesis from 5-Fluorouracil
A third potential route to this compound begins with the readily available starting material, 5-fluorouracil. This pathway involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine, followed by selective functionalization.
Pathway Overview
-
Dichlorination: 5-Fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-5-fluoropyrimidine.[7][8][9]
-
Regioselective Amination: The more reactive C4-chloro substituent is selectively displaced by an amino group.
-
Methylation: The remaining C2-chloro group is then replaced by a methyl group. The specifics of this methylation step on this particular substrate require further investigation and optimization.
Due to the challenges in achieving selective methylation at the C2 position in the presence of the amino group at C4, this pathway is currently less established than the two primary routes detailed above.
Conclusion
This technical guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The convergent ring-closure method offers the advantages of mild conditions and high yields, making it an attractive option for laboratory-scale synthesis. The direct fluorination approach provides a more linear route, which may be amenable to certain diversification strategies. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development program. The mechanistic insights and detailed protocols provided herein are intended to empower researchers to confidently synthesize this important fluorinated pyrimidine intermediate.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Item - Ag-Assisted Fluorination of Unprotected 4,6-Disubstituted 2âAminopyrimidines with Selectfluor - figshare - Figshare [figshare.com]
- 4. Mechanistic study of silver-catalyzed decarboxylative fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 8. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
Spectroscopic data for 5-Fluoro-2-methylpyrimidin-4-amine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylpyrimidin-4-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₆FN₃), a key heterocyclic compound often utilized in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyrimidine scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1] Therefore, unambiguous structural confirmation and purity assessment are critical. This document serves as a detailed reference for researchers, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Molecular Structure
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, including the standard numbering of the pyrimidine ring, is presented below. This structure forms the basis for all subsequent spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the atomic connectivity and electronic environment.
¹H NMR Spectroscopy
Proton NMR reveals the number and types of hydrogen atoms in the molecule. The spectrum is characterized by three distinct signals corresponding to the aromatic, amine, and methyl protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-15 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Data and Interpretation: The ¹H NMR spectrum, typically run in DMSO-d₆, shows the expected signals. The amine protons often appear as a broad singlet due to quadrupole broadening and chemical exchange. The single proton on the pyrimidine ring (H-6) is split into a doublet by the adjacent fluorine atom, a key diagnostic feature.
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ~7.9 | Doublet (d) | ~3.4 | H-6 |
| ~6.8 | Broad Singlet (br s) | - | NH₂ |
| ~2.3 | Singlet (s) | - | CH₃ |
| Note: Data is representative and sourced from typical values for similar structures. Exact shifts can vary with solvent and concentration. |
Causality Behind Observations:
-
H-6 Doublet: The through-bond interaction between the ¹H nucleus at position 6 and the ¹⁹F nucleus at position 5 results in spin-spin coupling, splitting the H-6 signal into a doublet. The magnitude of this coupling constant (~3-4 Hz) is characteristic of a three-bond coupling (³J_HF) in an aromatic system.
-
Downfield H-6: The H-6 proton is deshielded (shifted downfield) due to the electron-withdrawing effects of the adjacent ring nitrogen (N-1) and the fluorine atom.
-
NH₂ Broadness: The protons of the primary amine can exchange with trace amounts of water in the solvent and are subject to quadrupolar broadening from the ¹⁴N nucleus, resulting in a broad signal.
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton. A key feature for this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom and provides definitive structural confirmation.
Data and Interpretation: Five distinct signals are expected for the five carbon atoms in the molecule. The carbon directly bonded to fluorine (C-5) exhibits a large one-bond coupling constant (¹J_CF), while adjacent carbons show smaller couplings.
| Chemical Shift (δ) / ppm | Multiplicity (C-F Coupling) | Coupling Constant (J_CF) / Hz | Assignment |
| ~159 | Doublet (d) | ~4 | C-2 |
| ~153 | Doublet (d) | ~11 | C-4 |
| ~144 | Doublet (d) | ~255 | C-5 |
| ~138 | Doublet (d) | ~17 | C-6 |
| ~21 | Singlet (s) | - | CH₃ |
| Note: Data is representative and based on values reported for 5-Fluoro-2-methylpyrimidine-4-amine.[2] |
Causality Behind Observations:
-
¹J_CF Coupling: The signal for C-5 is split into a doublet with a very large coupling constant (~255 Hz). This is characteristic of a direct, one-bond C-F interaction and is the most definitive NMR evidence for the position of the fluorine atom.
-
Multi-bond Couplings: C-4 and C-6, which are two bonds away from the fluorine, show smaller doublet splittings (²J_CF). C-2, three bonds away, shows an even smaller coupling (³J_CF). This predictable pattern of C-F coupling is invaluable for spectral assignment.[2]
¹⁹F NMR Spectroscopy
Fluorine-19 is a high-sensitivity nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds.[3]
Data and Interpretation: A single signal is expected for the one fluorine atom in the molecule. This signal will be coupled to the adjacent H-6 proton, appearing as a doublet.
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ~ -160 | Doublet (d) | ~3.4 | F-5 |
| Note: Chemical shifts are referenced to CFCl₃. Data is representative.[2] |
Causality Behind Observations: The chemical shift of ~-160 ppm is within the typical range for fluorine attached to an aromatic ring.[4] The observed doublet multiplicity and coupling constant must match the values observed in the ¹H NMR spectrum for the H-6 proton, providing a self-validating system of cross-correlation between the two experiments.
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for key absorption bands.
Data and Interpretation: The IR spectrum provides clear evidence for the amine, aromatic, and fluoro-substituted components of the molecule.
| Wavenumber (ν) / cm⁻¹ | Intensity | Vibrational Mode Assignment |
| 3235 | Medium-Strong | N-H stretching (amine) |
| 3064 | Medium | Aromatic C-H stretching |
| 1667 | Strong | C=C / C=N ring stretching, N-H scissoring |
| 1605 | Strong | C=C / C=N ring stretching |
| 1498, 1448, 1414 | Medium | Aromatic ring vibrations |
| 1199 | Strong | C-F stretching |
| Data sourced from published literature.[2] |
Causality Behind Observations:
-
N-H Stretch: The band at 3235 cm⁻¹ is characteristic of N-H stretching vibrations in primary amines.[5]
-
Ring Vibrations: The strong absorptions between 1670 cm⁻¹ and 1400 cm⁻¹ are typical for the complex C=C and C=N bond stretching vibrations within a heteroaromatic ring system like pyrimidine.[6] The N-H bending (scissoring) mode also contributes to this region.
-
C-F Stretch: The strong band at 1199 cm⁻¹ falls squarely in the region expected for the C-F stretching vibration (typically 1400-1000 cm⁻¹), confirming the presence of the fluorine substituent.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For this molecule, positive ion mode is typically used, which will detect the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, ion trap, or TOF), which separates them based on their mass-to-charge ratio (m/z).
Data and Interpretation: The primary goal is to observe the protonated molecular ion, which confirms the molecular weight.
-
Molecular Formula: C₅H₆FN₃
-
Monoisotopic Mass: 127.0546 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 128.0624 m/z
Predicted Fragmentation Pattern: Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in predictable ways. The pyrimidine ring is relatively stable, but losses of small neutral molecules are common.
| m/z (Predicted) | Loss | Fragment Identity |
| 128 | - | [M+H]⁺ |
| 111 | -NH₃ | Loss of ammonia from the protonated amine |
| 101 | -HCN | Loss of hydrogen cyanide from the ring |
| 85 | -CH₃CN | Loss of acetonitrile, involving the methyl group |
Causality Behind Fragmentation: The fragmentation of pyrimidine derivatives often involves the cleavage of the ring, typically initiated after the loss of a substituent.[7] The presence of the amine group provides a likely site for initial fragmentation via the loss of ammonia. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is true for this compound (127 amu).[8]
Caption: Predicted fragmentation pathway for [M+H]⁺ of the title compound.
Conclusion
The collective spectroscopic data provides an unambiguous and self-consistent characterization of this compound. ¹H and ¹⁹F NMR confirm the proton-fluorine coupling, ¹³C NMR definitively locates the fluorine atom via the large ¹J_CF coupling constant, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight. This technical guide serves as a robust reference for researchers, ensuring high standards of scientific integrity and quality control in the use of this important chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. article.sapub.org [article.sapub.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Solubility and Stability of 5-Fluoro-2-methylpyrimidin-4-amine: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methylpyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is critical for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and integrity of downstream processes in drug development. This guide provides a detailed examination of the factors governing the solubility and stability of this compound. It offers field-proven, step-by-step protocols for experimental determination, discusses potential degradation pathways, and outlines the development of a stability-indicating analytical method. The principles and methodologies described herein are grounded in established scientific literature and regulatory expectations, providing researchers with a self-validating framework for characterization.
Introduction and Physicochemical Profile
This compound belongs to the fluorinated pyrimidine class, a scaffold of significant interest in drug discovery due to the unique modulatory effects of fluorine on metabolic stability, pKa, and binding interactions. The stability and solubility of this intermediate are paramount; poor solubility can hinder reaction kinetics and purification, while instability can lead to impurity formation, impacting yield and safety profiles.
Molecular Structure:
Predicted Physicochemical Properties:
While experimental data for this specific intermediate is not widely published, its properties can be inferred from its constituent functional groups and related analogues.
-
pKa (Acid Dissociation Constant): The pyrimidine ring is weakly basic.[1] The electron-donating amino group at the C4 position increases the basicity of the ring nitrogens, while the strongly electron-withdrawing fluorine atom at the C5 position significantly decreases it. The methyl group at C2 has a minor electron-donating effect. Consequently, the primary protonation site will be one of the ring nitrogens, with an estimated pKa in the range of 2.0-3.5, making it a weak base.
-
logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The methyl group increases lipophilicity, while the amino group decreases it. Fluorine substitution generally increases logP. The calculated XLogP3 for the related 2-methylpyrimidin-4-amine is 0.3.[2] The addition of fluorine would likely increase this value, suggesting moderate lipophilicity. A balanced logP is crucial for achieving solubility in both aqueous and organic solvent systems commonly used in synthesis and formulation.[3]
Solubility Profile: Theory and Experimental Determination
Solubility is a critical parameter that dictates the utility of a compound in various stages of development. For this compound, its amphiphilic nature—possessing both hydrogen bond donors/acceptors and a nonpolar methyl group—suggests a nuanced solubility profile.
Causality of Solvent Selection
The choice of solvents for solubility assessment is driven by the need to cover a wide range of polarities and functionalities, representing environments the compound might encounter.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): Capable of hydrogen bonding, they are expected to interact favorably with the amine group and ring nitrogens. Solubility will be heavily influenced by pH in aqueous media.
-
Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents can accept hydrogen bonds and possess large dipole moments, making them effective at solvating polar molecules.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): These are unlikely to be effective solvents due to the polar nature of the amine and the pyrimidine ring, but are tested to define the compound's solubility limits.
Protocol: Equilibrium Solubility Determination
This protocol establishes a self-validating system by ensuring that equilibrium is reached and that the analytical method used for quantification is accurate.
Objective: To determine the approximate solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each selected solvent in separate glass vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 4.
-
Calculation: Determine the solubility (e.g., in mg/mL) by correcting for the dilution factor.
Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Expected Solubility Data Summary
While quantitative data is pending experimental determination, a qualitative summary based on chemical principles is presented below.
| Solvent Class | Example Solvent | Expected Solubility | Rationale |
| Polar Protic | Water (pH 7) | Low to Moderate | Amphiphilic nature; solubility will be pH-dependent. |
| Methanol | High | Good polarity match and H-bonding capability. | |
| Polar Aprotic | Acetonitrile (ACN) | Moderate | Solvates polar groups effectively. |
| Dimethyl Sulfoxide (DMSO) | High | Highly effective solvent for a wide range of polar compounds. | |
| Nonpolar | Toluene | Very Low | Mismatch in polarity. |
| Hexanes | Insoluble | Significant polarity mismatch. |
Stability Profile and Forced Degradation
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions and anticipating potential degradants. Forced degradation studies are a cornerstone of this evaluation, intentionally stressing the molecule to predict its degradation pathways.[2][4] These studies are fundamental to developing a stability-indicating analytical method—a method that can resolve the parent compound from any significant degradation products.[5][6]
Protocol: Forced Degradation Study
This protocol is designed based on the principles outlined in ICH guidelines (e.g., Q1A(R2)) to provide insight into the intrinsic stability of the molecule.[7][8] The goal is to achieve 5-20% degradation, as excessive stress can lead to secondary degradants not relevant to real-world storage.[2]
Objective: To identify potential degradation pathways and products under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 N.
-
Oxidation: Add H₂O₂ (hydrogen peroxide) to the stock solution to a final concentration of 3%.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the stock solution to a light source that provides combined visible and UV output as specified in ICH Q1B guidelines.[9]
-
-
Time Point Analysis: Monitor the reactions at various time points (e.g., 2, 8, 24 hours).
-
Neutralization: For acid and base samples, neutralize them before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Section 4).
-
Evaluation:
-
Compare chromatograms of stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Assess peak purity of the parent peak to ensure co-elution is not occurring.
-
Identify and note the relative retention times of major degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Hypothesized Degradation Pathways
Based on the chemical structure, two primary degradation pathways are plausible under forced conditions:
-
Hydrolysis: The 4-amino group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 5-Fluoro-2-methylpyrimidin-4-one. The pyrimidine ring itself can also undergo hydrolytic cleavage under harsh acidic conditions.[10][11]
-
Oxidation: The electron-rich pyrimidine ring and the amino group are potential sites for oxidation.[12] Reaction with peroxide could lead to N-oxide formation on one of the ring nitrogens or other oxidative degradation products.
Hypothesized Degradation Pathways
Caption: Plausible chemical degradation pathways for the target compound.
Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the API due to degradation.[7] The most common and robust technique for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a validated method. The critical aspect of this method is its specificity—the ability to separate the main compound from all potential impurities and degradants.[8]
Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. A gradient is essential to ensure elution of both polar and nonpolar impurities.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the compound (likely ~254-270 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH Q2(R1)): [13][15]
-
Specificity: Inject stressed samples from the forced degradation study to demonstrate that all degradant peaks are baseline resolved from the parent peak.
-
Linearity: Prepare a series of solutions of at least five concentrations and demonstrate a linear relationship between peak area and concentration (R² > 0.999).
-
Accuracy: Determine the recovery of the analyte in a spiked matrix.
-
Precision: Assess repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature) to ensure the method remains reliable.
-
Conclusion and Recommendations
Key Recommendations for Researchers:
-
Prioritize Experimental Data: The theoretical profiles presented here should be confirmed through the execution of the detailed experimental protocols.
-
Method Validation is Non-Negotiable: The reliability of any solubility or stability data is entirely dependent on the validation of the analytical method used for quantification. Adherence to ICH Q2(R1) principles is the industry standard.[13][15][16]
-
Integrate Characterization Early: Perform these studies early in the development process to inform decisions regarding synthetic route optimization, purification strategies, and long-term storage, thereby preventing costly downstream failures.
-
Structure Elucidation of Degradants: For any significant degradants identified during forced degradation, further investigation using techniques like LC-MS is recommended to elucidate their structures, which is critical for understanding the degradation mechanism and assessing potential toxicological risks.
By systematically applying these principles and methodologies, researchers can build a comprehensive data package that ensures the quality, consistency, and reliability of this compound in the drug development pipeline.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. [Determination of purine and pyrimidine derivatives in acid-soluble fractions of organs and tissues using high-performance reverse-phase ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
The Strategic Deployment of 5-Fluoro-2-methylpyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Fluoro-2-methylpyrimidin-4-amine has emerged as a particularly valuable building block, especially in the design of targeted therapies such as kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 2-position imparts unique physicochemical properties that can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in the development of kinase inhibitors for oncology. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the mechanistic basis for its utility, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile scaffold in their own discovery programs.
Introduction: The Privileged Pyrimidine Scaffold and the Impact of Strategic Substitution
The 2,4-diaminopyrimidine motif is a well-established pharmacophore that mimics the purine core of ATP, enabling competitive inhibition of a wide range of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the pyrimidine scaffold has been a recurring theme in many successful drugs.[1]
The specific substitution pattern of this compound offers a compelling combination of features for the medicinal chemist:
-
The 5-Fluoro Substituent: The introduction of a fluorine atom, the most electronegative element, at the C5 position of the pyrimidine ring can have profound effects.[3] It can modulate the pKa of the neighboring amino group, influencing its hydrogen bonding capabilities within the kinase hinge region. Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity. From a metabolic standpoint, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.[3]
-
The 2-Methyl Group: The methyl group at the C2 position serves as a key point for diversification. It can be readily functionalized to introduce larger substituents that can probe deeper into the ATP-binding pocket, leading to increased potency and selectivity. This position allows for the attachment of various aryl or heteroaryl groups through common cross-coupling reactions, enabling the exploration of structure-activity relationships.
This guide will explore how these features are harnessed in the design and synthesis of potent and selective kinase inhibitors.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application in drug discovery. A recently developed method provides an efficient route from simple starting materials.[4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the work of G. M. Dietz et al.[4]
Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate
This fluorinated C3 building block is prepared in two steps from fluoroacetonitrile. The initial step involves a Claisen condensation with ethyl formate.
Step 2: Cyclocondensation with Acetamidine Hydrochloride
-
Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, Acetamidine hydrochloride, Methanol.
-
Procedure:
-
To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in methanol, add acetamidine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
-
Causality Behind Experimental Choices:
-
The use of acetamidine hydrochloride directly provides the desired 2-methyl substituent on the pyrimidine ring.
-
Methanol is an effective solvent for this condensation reaction, allowing for good solubility of the reactants.
-
The reaction proceeds under mild conditions (room temperature), which is advantageous for preserving sensitive functional groups.
Application in Kinase Inhibitor Design: A Focus on JAK2 Inhibition
The 2,4-diaminopyrimidine scaffold is a key feature of several approved and investigational kinase inhibitors. A prominent example is Fedratinib , a selective inhibitor of Janus kinase 2 (JAK2).[5][6] Dysregulation of the JAK-STAT signaling pathway is a key driver of myeloproliferative neoplasms (MPNs).[5][6] While the exact synthesis of Fedratinib may not publicly detail the use of this compound, this core is highly analogous to the diaminopyrimidine core of the drug, and its derivatives are actively explored for JAK2 inhibition.[5]
The JAK-STAT Signaling Pathway and the Role of JAK2
The JAK-STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.
Proposed Synthetic Route to a Kinase Inhibitor Scaffold
Building upon the this compound core, a common and powerful method for introducing aryl substituents is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine core (after conversion to a halide) and a boronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established methodologies for similar scaffolds.[7][8]
Step 1: Halogenation of this compound
The amino group at the 4-position can be converted to a leaving group, such as a chloride or bromide, using standard methods (e.g., Sandmeyer reaction). For this example, let's assume we have 4-chloro-5-fluoro-2-methylpyrimidine.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Materials: 4-chloro-5-fluoro-2-methylpyrimidine, desired arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To a reaction vessel, add 4-chloro-5-fluoro-2-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-aryl-5-fluoro-2-methylpyrimidine derivative.
-
Caption: General workflow for the synthesis of a kinase inhibitor scaffold.
Structure-Activity Relationship (SAR) Insights
The 2,4,5-trisubstituted pyrimidine scaffold allows for systematic exploration of SAR to optimize for potency, selectivity, and pharmacokinetic properties.[9]
| Position | Substitution | Rationale and Observed Effects |
| C2 | Small alkyl (e.g., methyl) | Provides a vector for further substitution. Can be replaced with other groups to modulate potency and selectivity. |
| Aryl/Heteroaryl | Can form additional interactions within the ATP binding site, often leading to increased potency. | |
| N4 | Substituted anilines | Crucial for hinge-binding interactions. The nature of the substituent on the aniline ring can significantly impact selectivity across different kinases.[9] |
| C5 | Fluoro | Enhances binding affinity through favorable electronic interactions. Blocks metabolic hotspots, improving metabolic stability.[3] |
Table 1: Representative Structure-Activity Relationships for 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitors.
Quantitative Data and Biological Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors that share the aminopyrimidine scaffold. While not all contain the exact 5-fluoro-2-methyl substitution, they highlight the potential of this chemical class.
| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Reference |
| Diaminopyrimidine | JAK2 | Fedratinib: ~3 | [5] |
| 2-Aminopyrimidine | FLT3, CHK1 | <10 | [10] |
| 2,4-Diaminopyrimidine | Aurora A/B | <10 | |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 2-33 | [10] |
Table 2: Biological Activity of Representative Aminopyrimidine-based Kinase Inhibitors.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its strategic substitution pattern provides a unique combination of features that can be exploited to design potent, selective, and metabolically robust drug candidates. The application of this scaffold in the development of kinase inhibitors, exemplified by the structural similarities to approved drugs like Fedratinib, underscores its significant potential. As our understanding of the kinome and the subtleties of drug-target interactions continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the discovery of next-generation targeted therapies. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for libraries aimed at a multitude of kinase targets, promising a bright future for this privileged scaffold in the fight against cancer and other diseases.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fedratinib in myelofibrosis [mpn-hub.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Biological Activity of 5-Fluoro-2-methylpyrimidin-4-amine and Its Derivatives
Abstract
The fluoropyrimidine scaffold is a cornerstone in medicinal chemistry, famously represented by the anticancer drug 5-Fluorouracil (5-FU). Building on this legacy, 5-Fluoro-2-methylpyrimidin-4-amine has emerged as a highly versatile and privileged core structure for the development of novel therapeutic agents. Its unique electronic properties, conferred by the fluorine atom, and multiple points for synthetic diversification make it an attractive starting point for drug discovery campaigns. This technical guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and therapeutic potential of this compound and its derivatives. We will explore their established roles as anticancer agents, acting through both classical antimetabolite mechanisms and modern targeted approaches like kinase inhibition, as well as their emerging potential in antimicrobial and anti-inflammatory applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on this important class of compounds.
The Fluoropyrimidine Legacy: Context and Core Principles
The journey of fluoropyrimidines in medicine began with the landmark discovery of 5-Fluorouracil (5-FU) in 1957.[1] For decades, 5-FU has been a fundamental component of chemotherapy regimens for a range of solid tumors, including colorectal, breast, and head and neck cancers.[2][3]
The Antimetabolite Mechanism of Action
Fluoropyrimidines primarily exert their cytotoxic effects by disrupting DNA synthesis and function.[4] After cellular uptake, 5-FU is converted into three active metabolites that interfere with cellular processes through distinct pathways:
-
DNA-Directed Effects: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of thymidine, a crucial component of DNA. This "thymineless death" is the primary driver of its anticancer activity.[3][4]
-
RNA-Directed Effects: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.
-
Degradation: A significant portion of 5-FU is catabolized, which can contribute to toxic side effects.[3]
The success of 5-FU spurred the development of oral prodrugs like capecitabine and S-1, designed to improve bioavailability and tumor-selective activation.[1] It is within this rich therapeutic context that novel scaffolds like this compound are investigated, aiming to retain the beneficial properties of the fluoropyrimidine core while improving selectivity, potency, and the overall therapeutic index.
Synthesis of the this compound Scaffold
A robust and scalable synthetic route is paramount for any drug discovery program, as it enables the systematic exploration of structure-activity relationships (SAR). An efficient method for synthesizing 4-amino-5-fluoropyrimidines, including the title compound, utilizes a cyclocondensation reaction under mild conditions.[5][6]
The key starting material is potassium (Z)-2-cyano-2-fluoroethenolate, which is prepared in two steps from fluoroacetonitrile.[5][6] This fluorinated C3 building block can then be reacted with various amidine hydrochlorides to construct the pyrimidine ring. The use of hydrochloride salts is particularly advantageous as it provides the highest yields and avoids the formation of byproducts or the need for additional basic additives.[5][6]
Protocol 1: Synthesis of this compound
This protocol is adapted from the method described by Dietz, et al.[5][6]
Materials:
-
Potassium-(Z)-2-cyano-2-fluoroethenolate
-
Acetamidine hydrochloride
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of potassium-(Z)-2-cyano-2-fluoroethenolate (1.0 eq) in methanol, add acetamidine hydrochloride (1.1 eq).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.[7]
Causality Insight: The choice of methanol as a solvent facilitates the dissolution of the reactants, while refluxing provides the necessary activation energy for the cyclocondensation to proceed efficiently. The slight excess of the amidine hydrochloride ensures the complete consumption of the limiting fluoroenolate salt.
Visualization 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Anticancer Activity: From Antimetabolites to Targeted Kinase Inhibition
The pyrimidine core is a well-established pharmacophore in oncology. Derivatives of this compound exhibit anticancer activity through diverse mechanisms, most notably as kinase inhibitors.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] The 2-aminopyrimidine scaffold is a privileged structure for designing potent and selective kinase inhibitors.
Mechanism Insight: The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, often interacting with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. The 5-fluoro substituent can modulate the basicity of the ring nitrogens and form favorable orthogonal interactions within the binding site.
Visualization 2: Generalized Kinase Inhibition Pathway
Caption: Pyrimidine derivatives often act as ATP-competitive kinase inhibitors.
Notable Kinase Targets and Derivatives
-
FLT3 and CHK1: Mutations in Fms-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML). Dual inhibitors of FLT3 and CHK1 have shown promise. Derivatives built on a 5-trifluoromethyl-2-aminopyrimidine core, a close analog of our topic scaffold, have demonstrated potent dual inhibitory activity and powerful antiproliferative effects against AML cell lines like MV4-11.[9]
-
JAK2: The Janus kinase 2 (JAK2) V617F mutation is a key driver of myeloproliferative neoplasms (MPNs). Selective JAK2 inhibitors are sought to reduce side effects associated with inhibiting other JAK family members.[10] N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as highly potent and selective JAK2 inhibitors, demonstrating the capacity of this scaffold to achieve high target selectivity.[10]
-
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Pyrrolo[3,2-d]pyrimidine derivatives, which incorporate a 4-phenoxy-pyrimidine moiety, have been developed as potent type-II inhibitors of VEGFR2, binding to the inactive conformation of the kinase.[11]
Data Table 1: Representative Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | IC₅₀ Value | Cell Line / Assay | Reference |
| 5-(Trifluoromethyl)pyrimidin-2-amine | FLT3 | <4 nM (Cell IC₅₀) | MV4-11 (AML) | [9] |
| 5-(Trifluoromethyl)pyrimidin-2-amine | CHK1 | Potent (Enzymatic) | Biochemical Assay | [9] |
| N-phenylpyrimidin-2-amine | JAK2 | 5 nM (Enzymatic) | Biochemical Assay | [10] |
| Pyrrolo[3,2-d]pyrimidine | VEGFR2 | Potent (Enzymatic) | Biochemical Assay | [11] |
| Aminopyrimidine Core | PLK4 | 6.7 nM (Enzymatic) | Biochemical Assay | [12] |
Antimicrobial and Other Biological Activities
While oncology is a major focus, the pyrimidine scaffold demonstrates a broad spectrum of biological activities.[13] The precedent for this is well-established; 5-fluorocytosine is a clinically used antifungal agent that works by being converted to 5-FU within fungal cells, which lack cytosine deaminase.[2][5]
-
Antifungal and Antibacterial Activity: Novel pyrimidine derivatives are continuously being synthesized and evaluated for antimicrobial properties.[13] For instance, certain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have shown moderate activity against various bacterial and fungal strains.[14]
-
Anti-inflammatory Activity: Some 5-fluoro-2-aminopyrimidine derivatives have shown potent inhibition of immune-activated nitric oxide (NO) production in vitro, suggesting potential for development as anti-inflammatory agents.[15]
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of new derivatives, standardized in vitro assays are essential for generating reliable and comparable data.
Protocol 2: Cell-Based Antiproliferative Assay (e.g., CellTiter-Glo®)
Purpose: To determine the concentration at which a compound inhibits cancer cell growth by 50% (GI₅₀ or IC₅₀). This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear-bottom, opaque-walled plates
-
Test compound (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a serial dilution of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Development: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (100% viability), and plot the percent viability against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Visualization 3: Antiproliferative Assay Workflow
Caption: Standard workflow for a 72-hour cell viability assay.
Conclusion and Future Outlook
This compound and its derivatives represent a fertile ground for modern drug discovery. While rooted in the historical success of fluoropyrimidine antimetabolites, the true potential of this scaffold lies in its application as a core for targeted therapies, particularly kinase inhibitors. The synthetic accessibility allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Developing Highly Selective Inhibitors: Leveraging structural biology and computational modeling to design derivatives that target specific kinases or mutant isoforms, thereby minimizing off-target effects and toxicity.
-
Exploring Novel Therapeutic Areas: Systematically screening compound libraries against diverse biological targets to uncover new activities beyond oncology and infectious diseases.
-
Structure-Based Drug Design: Obtaining co-crystal structures of inhibitors bound to their target proteins to rationally guide the design of next-generation compounds with improved binding kinetics and efficacy.[11]
The versatility and proven track record of the 2-aminopyrimidine core, enhanced by the strategic placement of a fluorine atom, ensures that this compound will remain a valuable scaffold in the quest for new and improved medicines.
References
- 1. Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved anti-Tumor Activity of the Fluoropyrimidine Polymer CF10 in pre-Clinical Colorectal Cancer Models thru Distinct Mechanistic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. 5-Fluoro-N-methylpyrimidin-2-amine|CAS 163082-52-8 [benchchem.com]
An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-amine (CAS Number: 1416372-67-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, and the introduction of a fluorine atom can profoundly influence physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its role as a versatile building block in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While experimentally determined data is limited, a combination of published experimental values and predicted properties provides a useful profile for this compound.
| Property | Value | Source |
| CAS Number | 1416372-67-2 | N/A |
| Chemical Formula | C₅H₆FN₃ | --INVALID-LINK-- |
| Molecular Weight | 127.12 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Melting Point | 142.7–143.9 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 209.2 ± 20.0 °C at 760 mmHg | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Synthesis and Characterization
A reliable and efficient synthesis of this compound has been reported, providing researchers with a clear pathway to obtain this valuable intermediate.[1] The synthesis involves the cyclocondensation of an amidine hydrochloride with a fluorinated building block.
Experimental Protocol: Synthesis of this compound[1]
A detailed, step-by-step methodology for the synthesis is provided below:
-
Reaction Setup: In a suitable reaction vessel, dissolve acetamidine hydrochloride in an appropriate solvent such as ethanol.
-
Addition of Fluorinated Precursor: To the stirred solution, add potassium-(Z)-2-cyano-2-fluoroethenolate.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford pure this compound.
Characterization Data[1]
-
¹H NMR (300 MHz, DMSO-d₆): Spectral data is available in the supporting information of the cited literature.[1]
-
¹³C NMR (75 MHz, DMSO-d₆): Spectral data is available in the supporting information of the cited literature.[1]
-
High-Resolution Mass Spectrometry (HRMS): Calculated and found values for the protonated molecule [M+H]⁺ are reported in the literature, confirming the elemental composition.[1]
References
The Fluorinated Pyrimidines: A Technical Guide to Their Discovery, Mechanism, and Therapeutic Evolution
Introduction: A Rational Approach to Cancer Chemotherapy
The story of fluorinated pyrimidines is a landmark in the history of rational drug design. It began with a simple, yet profound observation: some tumors utilize the pyrimidine base uracil more rapidly than normal tissues.[1] This metabolic vulnerability offered a tantalizing target for antimetabolite chemotherapy. This guide provides an in-depth exploration of the discovery, mechanisms of action, and the subsequent evolution of this critical class of therapeutic agents, intended for researchers, scientists, and professionals in the field of drug development.
Part 1: The Genesis of a New Therapeutic Class
The Pioneering Work of Heidelberger and Duschinsky
In the mid-1950s, the concept of targeting cancer's metabolic machinery was gaining traction. Following the observation in 1954 by Abraham Cantarow and Karl Paschkis that liver tumors preferentially absorbed radioactive uracil, Dr. Charles Heidelberger hypothesized that an analogue of uracil could act as an antimetabolite, disrupting this process.[2] Heidelberger, who had prior experience with the enzymatic inhibitory properties of fluorine, proposed the synthesis of a uracil molecule with a fluorine atom at the 5-position.[2][3]
This led to a pivotal collaboration with chemist Robert Duschinsky at Hoffmann-La Roche, who, along with his colleagues, successfully synthesized 5-fluorouracil (5-FU) in 1957.[4][5][6][7] Their seminal publication in Nature, "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds," detailed the potent inhibition of tumor growth in mice by 5-FU, heralding the arrival of a new era in cancer chemotherapy.[8] The first clinical findings of 5-FU's activity in human cancers were reported in 1958.[2]
Expansion to Antifungal Therapy: The Story of Flucytosine
Interestingly, the journey of fluorinated pyrimidines was not confined to oncology. In the same year that 5-FU was synthesized, another fluorinated pyrimidine analogue, 5-fluorocytosine (flucytosine or 5-FC), was also created.[7][9][10] Initially investigated as an anticancer agent, it was found to be insufficiently effective.[7] However, its potent antifungal activity was later discovered, and it was introduced as an antimycotic agent.[7] Flucytosine remains an important therapeutic option, particularly in combination therapy, for serious systemic fungal infections.[7][9][11]
Part 2: Unraveling the Mechanism of Action
The cytotoxic effects of fluorinated pyrimidines are multifaceted, stemming from their ability to disrupt DNA synthesis, RNA function, and essential enzymatic pathways.
The Central Role of Thymidylate Synthase Inhibition
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][2][3]
Metabolic Activation Pathway of 5-Fluorouracil
Caption: Metabolic activation of 5-Fluorouracil (5-FU) to its active metabolites.
Intravenously administered 5-FU is converted intracellularly to several active metabolites.[12] One of the most critical is fluorodeoxyuridine monophosphate (FdUMP).[1][13] FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1] This leads to a depletion of thymidine, an essential precursor for DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[2][3][13]
RNA and DNA-Directed Cytotoxicity
Beyond its effects on thymidylate synthase, 5-FU exerts its cytotoxicity through incorporation into both RNA and DNA.[1][13]
-
RNA Disruption: 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine.[2][12] This incorporation disrupts RNA processing and function, including pre-rRNA processing, tRNA modifications, and pre-mRNA splicing.[12][13]
-
DNA Damage: The conversion of 5-FU to fluorodeoxyuridine triphosphate (FdUTP) allows for its misincorporation into DNA.[13] The presence of this fraudulent base in the genome is correlated with 5-FU's cytotoxic effects in mammalian cells.[13]
Mechanism of Action of Flucytosine
Flucytosine's antifungal activity relies on the unique enzymatic machinery present in fungal cells.[14]
Mechanism of Action of Flucytosine
Caption: Intracellular conversion and mechanism of action of Flucytosine.
Susceptible fungal cells take up flucytosine via the enzyme cytosine permease.[7] Once inside the cell, the fungal-specific enzyme cytosine deaminase converts flucytosine to 5-FU.[7][14][15] From this point, the cytotoxic cascade mirrors that of 5-FU in cancer cells, with subsequent conversion to metabolites that inhibit both RNA and DNA synthesis.[7][11][15] The absence of cytosine deaminase in mammalian cells provides the basis for flucytosine's selective toxicity against fungi.[14]
Part 3: The Evolution of Fluoropyrimidine Therapeutics
While 5-FU proved to be a valuable therapeutic agent, its clinical use was hampered by a short half-life, variable oral bioavailability, and a narrow therapeutic index.[16] These limitations spurred the development of strategies to enhance its efficacy and convenience.
Biochemical Modulation: Enhancing 5-FU's Potency
A key breakthrough in optimizing 5-FU therapy was the concept of biochemical modulation, which aims to selectively enhance its antitumor effects.[17] The most successful example of this is the co-administration of 5-FU with leucovorin (folinic acid).[18][19] Leucovorin expands the intracellular pool of 5,10-methylenetetrahydrofolate, which stabilizes the inhibitory ternary complex formed between FdUMP and thymidylate synthase, thereby prolonging the inhibition of DNA synthesis.[18][20] This combination has been shown to improve response rates and has become a cornerstone of many chemotherapy regimens for colorectal cancer.[18][19]
The Advent of Oral Fluoropyrimidines
The desire for a more convenient and patient-friendly alternative to intravenous 5-FU infusions led to the development of oral fluoropyrimidine prodrugs.[21][22] These agents are absorbed intact from the gastrointestinal tract and are subsequently converted to 5-FU in the body.
Two main strategies have been employed in the design of these oral agents:
-
Prodrugs of 5-FU:
-
Tegafur: A prodrug of 5-FU that is gradually converted to the active drug.[4] It is often co-administered with other agents to enhance its activity and reduce toxicity.[4]
-
Capecitabine: An oral prodrug that is converted to 5-FU through a three-step enzymatic cascade.[21] The final conversion step is catalyzed by thymidine phosphorylase, an enzyme that is found in higher concentrations in tumor tissue compared to normal tissue.[21] This tumor-selective activation is designed to maximize the local cytotoxic effects while minimizing systemic toxicity.[21]
-
-
Co-administration with DPD Inhibitors:
-
The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, breaking down over 80% of the administered dose.[13][23] Co-administering 5-FU or its prodrugs with a DPD inhibitor can prevent this rapid degradation, leading to more sustained and predictable plasma concentrations of 5-FU.[16] Formulations like UFT (tegafur and uracil) and S-1 (tegafur, gimeracil - a DPD inhibitor, and oteracil - a gastrointestinal protectant) utilize this approach.[4][5]
-
Comparative Pharmacokinetics
The development of oral fluoropyrimidines has significantly altered the pharmacokinetic profile compared to intravenous 5-FU, offering sustained drug exposure.
| Parameter | Intravenous 5-Fluorouracil (5-FU) | Oral Capecitabine | Oral Tegafur-Uracil (UFT) |
| Route of Administration | Intravenous | Oral | Oral |
| Bioavailability (%) | 100 | ~70 (as 5'-DFUR) | Tegafur is well absorbed |
| Time to Peak Plasma Conc. (Tmax) | Minutes | ~1-2 hours | ~1 hour |
| Elimination Half-life (t½) | 8-20 minutes | ~0.5-1 hour (Capecitabine) | ~11 hours (Tegafur) |
| Data compiled from reference[2] |
Part 4: Experimental Protocols and Data
Synthesis of 5-Fluorouracil: A Representative Protocol
The original synthesis of 5-fluorouracil by Duschinsky and colleagues involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates.[3] While effective, this method utilized highly toxic reagents.[3] Subsequent methods have been developed to improve safety and yield. The following is a representative synthesis based on the direct fluorination of uracil, a more modern approach.
Experimental Workflow for 5-FU Synthesis
Caption: A simplified workflow for the synthesis of 5-Fluorouracil.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve uracil in an appropriate solvent, such as trifluoroacetic acid, to a specified concentration (e.g., 7% w/v).[12]
-
Temperature Control: Cool the reaction mixture to a controlled temperature, for instance, -10°C, using a suitable cooling bath.[12]
-
Fluorination: Introduce a diluted mixture of fluorine gas (e.g., 20% in nitrogen) into the stirred uracil solution at a controlled rate.[12] The molar ratio of fluorine to uracil is typically in slight excess (e.g., 1.2:1).[12]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC, until the starting material is consumed.
-
Quenching and Work-up: Upon completion, quench the reaction. The crude product is then isolated.
-
Purification: Purify the crude 5-fluorouracil by recrystallization from a suitable solvent (e.g., water) or by column chromatography to obtain the final product of high purity.[19]
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like 5-FU.
Experimental Workflow for MTT Assay
Caption: A generalized workflow for determining 5-FU cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human colon cancer cells (e.g., HCT116 or HT-29) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of 5-FU in culture medium. Remove the old medium from the cells and add 100 µL of the 5-FU dilutions to the respective wells. Include wells with untreated cells as a control.[18]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[24]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20][25]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability for each 5-FU concentration relative to the untreated control. Plot the cell viability against the log of the 5-FU concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Representative Cytotoxicity Data
The sensitivity of cancer cells to 5-FU can vary significantly depending on the cell line and the duration of exposure.
| Cell Line | Exposure Time | IC50 (µM) |
| HCT-116 | 1 day | 185 |
| HCT-116 | 3 days | 13.5 |
| HCT-116 | 5 days | 1.48 |
| HT-29 | 5 days | 11.25 |
| Data compiled from reference[1] |
Conclusion: An Enduring Legacy and Future Directions
From its rational design in the 1950s to the sophisticated oral prodrugs and combination therapies of today, the story of fluorinated pyrimidines is a testament to the power of understanding and targeting the fundamental biology of cancer.[4][5] The journey of these compounds has not only provided clinicians with indispensable tools for treating a range of solid tumors and fungal infections but has also laid a conceptual framework for the development of other targeted therapies.
Future research will likely focus on further personalizing fluoropyrimidine therapy through a deeper understanding of the genetic determinants of response and toxicity, such as DPD and TYMS polymorphisms.[23] The development of novel combination therapies and delivery systems continues to be an active area of investigation, ensuring that the legacy of Heidelberger and Duschinsky's pioneering work will continue to benefit patients for years to come.
References
- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetic comparison of capecitabine and 5'-deoxy-5-fluorouridine (doxifluridine; 5'-DFUR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 15. journals.asm.org [journals.asm.org]
- 16. graphviz.org [graphviz.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the Combined Effect of Caffeine and 5-Fluorouracil on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ClinPGx [clinpgx.org]
- 24. atcc.org [atcc.org]
- 25. MTT (Assay protocol [protocols.io]
A Theoretical Investigation into the Electronic Landscape of 5-Fluoro-2-methylpyrimidin-4-amine: A Guide for Drug Discovery and Molecular Engineering
Abstract
This technical guide provides a comprehensive theoretical framework for characterizing the electronic properties of 5-Fluoro-2-methylpyrimidin-4-amine, a molecule of significant interest in medicinal chemistry. As a substituted fluorinated pyrimidine, its potential as a pharmacophore is intrinsically linked to its electronic structure, which governs molecular interactions, reactivity, and metabolic stability. This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate key electronic descriptors. We detail the theoretical underpinnings, provide a step-by-step protocol for analysis, and interpret the significance of the resulting data for researchers, medicinal chemists, and drug development professionals. The aim is to furnish a self-validating system for predicting the molecule's behavior and to guide its rational modification in drug design endeavors.
Introduction: The Significance of Electronic Properties in Fluorinated Pyrimidines
Fluorinated pyrimidines represent a cornerstone in modern pharmacology, most notably exemplified by the widely used anticancer drug 5-Fluorouracil (5-FU)[1][2]. The introduction of a fluorine atom into the pyrimidine scaffold dramatically alters its electronic properties, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability[3][4]. The fluorine atom, being the most electronegative element, exerts a powerful inductive effect, modulating the electron density distribution across the entire molecule. This, in turn, influences pKa, hydrogen bonding capabilities, and susceptibility to enzymatic attack[5].
This compound (C₅H₆FN₃) is a derivative that combines the electronic influence of fluorine with the steric and electronic contributions of methyl and amine groups[6]. A thorough understanding of its electronic properties is paramount for predicting its behavior in biological systems. Theoretical and computational studies provide a powerful, cost-effective avenue to gain this insight, complementing and guiding experimental work[7][8]. This guide focuses on a standard and reliable computational approach to dissect the electronic characteristics of this molecule.
Theoretical Framework: Leveraging Density Functional Theory (DFT)
To probe the electronic structure of this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT strikes an optimal balance between computational cost and accuracy for molecules of this size. The fundamental premise of DFT is that the energy of a system can be determined from its electron density.
Our proposed methodology utilizes the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules[5][8]. This is paired with the 6-31G(d,p) basis set, which provides a good description of the electron distribution, including polarization functions on both heavy atoms and hydrogens, essential for accurately modeling the polar bonds present in our target molecule.
The following sections will detail the specific electronic properties to be investigated and the rationale behind their importance.
Key Electronic Descriptors and Their Implications
-
Molecular Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional conformation. All subsequent electronic property calculations are dependent on this optimized geometry.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability[7].
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions, such as hydrogen bonding and receptor binding.
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the electron distribution and the polarity of specific bonds. This is particularly insightful for understanding the effect of the fluorine, methyl, and amine substituents.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding interactions, including hyperconjugative effects and charge transfer between orbitals. This can reveal subtle electronic interactions that influence molecular stability and reactivity.
Experimental Protocol: A Step-by-Step Computational Workflow
This section provides a detailed protocol for conducting a theoretical study of this compound using a standard quantum chemistry software package like Gaussian or ORCA.
Step 1: Molecular Structure Input and Geometry Optimization
-
Construct the Molecule: Build the 3D structure of this compound using a molecular modeling interface.
-
Define Calculation Parameters:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Job Type: Optimization + Frequency
-
-
Execute the Calculation: Run the geometry optimization. The inclusion of a frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Analyze the Output: Extract the optimized Cartesian coordinates and key geometrical parameters (bond lengths, angles, and dihedral angles).
Step 2: Calculation of Electronic Properties
Using the optimized geometry from Step 1, perform single-point energy calculations to derive the electronic descriptors.
-
Frontier Molecular Orbitals (HOMO-LUMO):
-
Request the generation of molecular orbitals in the calculation input.
-
Visualize the HOMO and LUMO isosurfaces to understand their spatial distribution.
-
Extract the energies of the HOMO and LUMO to calculate the energy gap.
-
-
Molecular Electrostatic Potential (MEP):
-
Specify the calculation of the electrostatic potential mapped onto the electron density surface.
-
Render the MEP surface, typically using a color scale where red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor).
-
-
Mulliken Population Analysis:
-
This is a standard output of most DFT calculations.
-
Extract the Mulliken charges for each atom from the output file.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Include the appropriate keyword (e.g., pop=nbo) in the input file.
-
Analyze the NBO output to identify key donor-acceptor interactions and their stabilization energies.
-
Visualization and Data Presentation
Clear visualization of computational data is crucial for interpretation and communication.
Molecular Structure and Numbering
Caption: Optimized molecular structure of this compound with atom numbering.
Computational Workflow Diagram
Caption: Workflow for the theoretical analysis of electronic properties.
Expected Quantitative Data and Interpretation
The following tables present exemplary data that one could expect from the described computational analysis. The exact values will be generated by the quantum chemistry software.
Table 1: Key Geometrical Parameters (Exemplary)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C5-F9 | 1.35 | |
| C4-N8 | 1.36 | |
| C2-C7 | 1.50 | |
| C4-N3-C2 | 115.8 | |
| F9-C5-C6-N1 | 179.9 |
Interpretation: The C-F bond length is typical for fluoroaromatic compounds. The planarity of the ring, indicated by the dihedral angle, is crucial for its aromatic character.
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Exemplary)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
Interpretation: A relatively large HOMO-LUMO gap suggests high kinetic stability, which can be advantageous for a drug candidate as it implies lower reactivity and potentially fewer off-target effects. The HOMO is likely to be localized on the electron-rich amino group and pyrimidine ring, while the LUMO may be distributed across the electron-deficient parts of the ring.
Table 3: Mulliken Atomic Charges (Exemplary)
| Atom | Charge (e) |
| F9 | -0.35 |
| N1 | -0.50 |
| N3 | -0.52 |
| N8 (amine) | -0.80 |
| C4 | +0.45 |
| C5 | +0.30 |
Interpretation: The highly negative charge on the fluorine atom confirms its strong electron-withdrawing nature. The nitrogen atoms also carry significant negative charge. The carbon atom attached to the fluorine (C5) and the amino group (C4) are electropositive, making them potential sites for nucleophilic attack. The amino group is a likely site for hydrogen bond donation.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust theoretical approach for the in-depth characterization of the electronic properties of this compound. By following the detailed computational workflow, researchers can gain significant insights into the molecule's reactivity, stability, and potential for intermolecular interactions. The generated data, including HOMO-LUMO energies, MEP maps, and atomic charges, provide a solid foundation for understanding its structure-activity relationship (SAR).
These theoretical studies are not an end in themselves but a powerful tool to be used in conjunction with experimental work. The insights gained can guide the synthesis of new derivatives with fine-tuned electronic properties to optimize their pharmacological profile. Future studies could extend this work to include simulations of the molecule interacting with specific biological targets, such as enzymes or receptors, to further elucidate its mechanism of action.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Reactivity profile of 5-Fluoro-2-methylpyrimidin-4-amine with electrophiles and nucleophiles
Foreword: Unlocking the Potential of a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, fluorinated heterocycles have emerged as indispensable building blocks for the design of novel therapeutics. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological properties.[1] Among these, 5-Fluoro-2-methylpyrimidin-4-amine stands out as a particularly valuable scaffold. Its unique substitution pattern—an electron-donating amino group, a weakly electron-donating methyl group, and a strongly electron-withdrawing fluorine atom—creates a nuanced electronic environment that dictates its reactivity towards both electrophiles and nucleophiles. This guide provides an in-depth exploration of this reactivity, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to effectively utilize this versatile intermediate in their synthetic endeavors.
Electronic Landscape: A Tug-of-War of Substituent Effects
The reactivity of the pyrimidine ring in this compound is governed by the interplay of the electronic effects of its substituents. Understanding these effects is paramount to predicting its behavior in chemical reactions.
-
4-Amino Group (-NH₂): This is a strong activating group due to its +M (mesomeric) effect, donating electron density into the pyrimidine ring through resonance. This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. However, in the context of the pyrimidine ring, its activating effect is most pronounced at the C5 and C6 positions.
-
2-Methyl Group (-CH₃): The methyl group is a weak activating group, primarily through a +I (inductive) effect, donating electron density through the sigma bond network.
-
5-Fluoro Group (-F): The fluorine atom exerts a dual electronic effect. It has a strong -I (inductive) effect due to its high electronegativity, withdrawing electron density from the ring and making it more electron-deficient. Conversely, it also possesses a +M (mesomeric) effect due to its lone pairs, capable of donating electron density through resonance. In aromatic systems, the inductive effect of halogens typically outweighs their mesomeric effect, rendering the ring more electron-poor overall.
The combination of these substituents creates a unique electronic profile. The powerful electron-donating amino group at C4 works in opposition to the electron-withdrawing fluorine at C5. This electronic "tug-of-war" is key to understanding the molecule's reactivity.
Synthesis of this compound
The reliable synthesis of the title compound is a critical first step for its application. A robust method involves the cyclocondensation of an appropriate amidine with a fluorinated building block.[1][2]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound[1][3]
-
Preparation of Potassium (Z)-2-cyano-2-fluoroethenolate: This key intermediate is synthesized in two steps from chloroacetamide. First, a combined Finkelstein halogen exchange and dehydration reaction yields fluoroacetonitrile. Subsequently, a Claisen condensation with ethyl formate affords potassium (Z)-2-cyano-2-fluoroethenolate.
-
Cyclocondensation:
-
To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours (typically 4-24 h).
-
The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove any inorganic salts, followed by evaporation of the solvent.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| Potassium (Z)-2-cyano-2-fluoroethenolate | 125.14 | 1.0 |
| Acetamidine hydrochloride | 94.54 | 1.0 - 1.2 |
Reactivity with Electrophiles: A Tale of Two Activating Groups
The pyrimidine ring is generally considered electron-deficient and therefore not highly reactive towards electrophilic aromatic substitution. However, the presence of the strongly activating 4-amino group and the weakly activating 2-methyl group enhances the electron density of the ring, making such reactions more feasible.
The directing influence of the substituents is crucial. The 4-amino group strongly directs electrophiles to the C5 position. However, this position is already occupied by a fluorine atom. The next most activated position is C6. Therefore, electrophilic attack is predicted to occur at the C6 position .
Predicted Reactivity towards Electrophiles
-
Halogenation (e.g., Bromination, Chlorination): Reaction with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar aprotic solvent is expected to yield the corresponding 6-halo derivative.
-
Nitration: Nitration using standard conditions (e.g., HNO₃/H₂SO₄) is likely to be challenging due to the basicity of the amino group and the pyrimidine nitrogens, which can be protonated, deactivating the ring. Milder nitrating agents may be required.
-
Acylation (Friedel-Crafts): Friedel-Crafts acylation is generally not successful on pyrimidine rings, even with activating groups, due to the deactivating effect of the ring nitrogens and their propensity to complex with the Lewis acid catalyst.
Illustrative Electrophilic Substitution Workflow
Caption: Predicted electrophilic substitution at the C6 position.
Reactivity with Nucleophiles: The Dominance of the Fluoro Group
The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive effect of the 5-fluoro group, makes this compound susceptible to nucleophilic attack. There are two primary modes of reactivity with nucleophiles:
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at the C5 position is a potential leaving group for SₙAr reactions. However, for SₙAr to occur, there must be strong electron-withdrawing groups ortho and/or para to the leaving group to stabilize the Meisenheimer intermediate. In this molecule, the C4-amino and C6-H do not provide significant stabilization. Therefore, direct displacement of the 5-fluoro group via a traditional SₙAr mechanism is expected to be difficult and require harsh conditions or very strong nucleophiles.
Reactions at the Amino Group
The primary amino group at the C4 position is nucleophilic and will readily react with a variety of electrophiles. This is the most common and synthetically useful mode of reactivity for this compound with "nucleophilic" partners (in the sense that the pyrimidine acts as the nucleophile).
-
Acylation: The amino group can be easily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
-
Alkylation: Alkylation of the amino group can be achieved with alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Formation of Schiff Bases: Condensation with aldehydes and ketones will form the corresponding imines (Schiff bases).
Palladium-Catalyzed Cross-Coupling Reactions
While not a direct reaction with a nucleophile in the classical sense, palladium-catalyzed cross-coupling reactions are a powerful way to functionalize the pyrimidine ring, often at positions that are unreactive to traditional SₙAr. For these reactions to occur, a leaving group (typically a halide) is usually required on the pyrimidine ring. While the C-F bond is generally strong, under certain catalytic conditions, it can participate in cross-coupling reactions. However, a more common strategy involves introducing a more reactive leaving group, such as bromine or iodine, at the C6 position via electrophilic halogenation, as discussed previously.
Alternatively, the amino group can be transformed into a better leaving group, such as a triflate, but this is a less common approach for this specific scaffold.
A more synthetically valuable approach involves the amino group itself participating in cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl or heteroaryl halides.
The 4-amino group can be coupled with aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable ligand and base.[3][4] This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.0-1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 eq).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or t-butanol).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Component | Typical Reagents/Conditions | Purpose |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and promotes reaction |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the amine and activates the catalyst |
| Solvent | Toluene, Dioxane, t-BuOH | Provides a medium for the reaction |
Summary of Reactivity
| Reaction Type | Predicted Site of Reactivity | Comments |
| Electrophilic Substitution | C6 Position | The ring is activated by the 4-amino and 2-methyl groups. The C6 position is the most likely site for electrophilic attack. Harsh conditions may lead to side reactions. |
| Nucleophilic Aromatic Substitution (SₙAr) | C5 Position | Displacement of the 5-fluoro group is predicted to be difficult due to insufficient activation of the ring for SₙAr. Requires harsh conditions or highly activated nucleophiles. |
| Reactions at the Amino Group | 4-Amino Group | The primary amino group is nucleophilic and readily undergoes acylation, alkylation, and condensation reactions with electrophiles. This is a highly reliable and synthetically useful mode of reactivity. |
| Palladium-Catalyzed Cross-Coupling | 4-Amino Group (Buchwald-Hartwig) or C6 (after halogenation) | The 4-amino group can be arylated via Buchwald-Hartwig coupling. The C6 position can be functionalized via Suzuki or other cross-coupling reactions after prior halogenation. |
Conclusion: A Versatile Building Block for Complex Molecule Synthesis
This compound presents a fascinating case study in heterocyclic reactivity. The interplay of its substituents creates a molecule that is amenable to functionalization through several distinct pathways. While direct electrophilic substitution on the ring requires careful consideration of reaction conditions, the nucleophilic character of the 4-amino group provides a reliable handle for a wide range of transformations, most notably palladium-catalyzed C-N bond formation. For researchers in drug discovery, a thorough understanding of this reactivity profile is essential for leveraging the full potential of this valuable scaffold in the synthesis of novel and potent therapeutic agents.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Fluoro-2-methylpyrimidin-4-amine from commercially available starting materials
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 5-Fluoro-2-methylpyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. The described method utilizes commercially available starting materials and proceeds through a reliable cyclocondensation reaction. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a robust and scalable procedure with in-depth explanations of the experimental choices and underlying chemical principles.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Consequently, fluorinated pyrimidines are integral components of numerous therapeutic agents.
This document outlines a practical and efficient synthesis of this compound. The synthetic strategy is centered around the cyclocondensation of a fluorinated C3 synthon, potassium (Z)-2-cyano-2-fluoroethenolate, with acetamidine hydrochloride. This approach is advantageous due to its high convergence, operational simplicity, and the use of readily accessible precursors.
Overall Synthetic Scheme
The synthesis is a two-stage process, commencing with the preparation of the key fluorinated intermediate followed by the final pyrimidine ring formation.
Figure 1: Overall synthetic workflow.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Supplier | Grade |
| Chloroacetamide | Sigma-Aldrich | ≥99% |
| Potassium Fluoride (spray-dried) | Acros Organics | 99% |
| Poly(ethylene glycol) 400 | Alfa Aesar | |
| Ethyl Formate | J&T Chemical | ≥98% |
| Potassium tert-butoxide | TCI | >97% |
| Diethyl Ether | Fisher Scientific | Anhydrous |
| Acetamidine hydrochloride | Manchester Organics | 95%[1] |
| Methanol | VWR | Anhydrous |
| Dichloromethane (DCM) | Merck | HPLC Grade |
| Ethyl Acetate (EtOAc) | Honeywell | HPLC Grade |
| Hexanes | EMD Millipore | HPLC Grade |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating capabilities
-
Rotary evaporator
-
High-vacuum pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Melting point apparatus
Experimental Protocols
Stage 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate
This three-step, one-pot synthesis is adapted from the procedure described by Friedl et al. and provides the key fluorinated building block[2].
This step involves a Finkelstein-type reaction to replace chlorine with fluorine, followed by in-situ dehydration.
-
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add chloroacetamide (27.9 g, 0.3 mol) and spray-dried potassium fluoride (34.8 g, 0.6 mol).
-
Add poly(ethylene glycol) 400 (150 mL) to the flask.
-
Heat the reaction mixture to 120 °C under a steady stream of nitrogen. The nitrogen outlet should be passed through a bubbler to monitor the gas flow.
-
Maintain the temperature and stirring for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution. The product, fluoroacetonitrile, is volatile and will be carried by the nitrogen stream.
-
The nitrogen stream carrying the fluoroacetonitrile should be passed through a cold trap (e.g., a flask immersed in a dry ice/acetone bath) to collect the product.
-
-
Rationale: The Finkelstein reaction is a classic method for halide exchange. The use of spray-dried potassium fluoride is crucial to ensure a high surface area and reactivity. Poly(ethylene glycol) 400 acts as a phase-transfer catalyst and a high-boiling solvent. The in-situ dehydration of the intermediate fluoroacetamide to fluoroacetonitrile is driven by the high temperature.
-
Procedure:
-
In a separate dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend potassium tert-butoxide (33.7 g, 0.3 mol) in anhydrous diethyl ether (300 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the collected fluoroacetonitrile from the previous step in ethyl formate (22.2 g, 0.3 mol).
-
Add the fluoroacetonitrile/ethyl formate solution dropwise to the potassium tert-butoxide suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
The resulting precipitate, potassium (Z)-2-cyano-2-fluoroethenolate, is collected by filtration, washed with anhydrous diethyl ether (2 x 50 mL), and dried under high vacuum. The product should be stored under an inert atmosphere as it can be hygroscopic. The product may contain some potassium formate as a byproduct[2].
-
-
Rationale: This is a Claisen condensation where potassium tert-butoxide acts as a strong base to deprotonate the α-carbon of fluoroacetonitrile, which then attacks the electrophilic carbonyl carbon of ethyl formate. The resulting enolate is a stable salt.
Stage 2: Synthesis of this compound
This final step is a cyclocondensation reaction that forms the pyrimidine ring.
References
Application Note: A Detailed Protocol for the Synthesis of 5-Fluoro-2-methylpyrimidin-4-amine
Introduction
5-Fluoro-2-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest to the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, binding affinity to biological targets, and membrane permeability. This makes it a valuable building block for the synthesis of novel therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, based on the efficient cyclocondensation reaction developed by Lucas, Dietz, and Opatz.[1][2][3] The described method offers high yields under mild conditions, proceeding through the key intermediate, potassium-(Z)-2-cyano-2-fluoroethenolate.
Synthetic Strategy Overview
The synthesis is a two-stage process. The first stage involves the preparation of the key fluorinated C3 building block, potassium-(Z)-2-cyano-2-fluoroethenolate, from chloroacetamide. The second stage is the core cyclocondensation reaction where this intermediate is reacted with acetamidine hydrochloride to form the target pyrimidine ring system. This approach avoids the use of harsh or difficult-to-handle fluorinating agents in the final steps of the synthesis.[2][3]
Safety Precautions
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
Fluoroacetonitrile: This intermediate is highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] It is also a lachrymator and causes serious eye irritation. All manipulations must be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves, is mandatory.
-
Acetamidine hydrochloride: This compound can cause skin and serious eye irritation.[8] Standard laboratory PPE should be worn during handling.
-
Potassium tert-butoxide: This is a corrosive and flammable solid. Handle under an inert atmosphere to prevent reaction with moisture.
Materials and Equipment
| Reagents | Supplier | Grade |
| Chloroacetamide | Sigma-Aldrich | ≥99% |
| Potassium Fluoride | Sigma-Aldrich | Spray-dried, ≥99% |
| p-Xylene | Sigma-Aldrich | Anhydrous, 99% |
| Cyanuric Chloride | Sigma-Aldrich | 99% |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Formate | Sigma-Aldrich | ≥99% |
| Potassium tert-butoxide | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Acetamidine hydrochloride | Sigma-Aldrich | 95% |
| Methanol | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
| Deuterated Solvents (for NMR) | Deutero GmbH |
| Equipment | Description |
| Round-bottom flasks | Various sizes, oven-dried |
| Condenser | Allihn or Liebig type |
| Magnetic stirrer with heating mantle | |
| Schlenk line | For reactions under inert atmosphere |
| Rotary evaporator | |
| Flash chromatography system | With silica gel columns |
| NMR Spectrometer | 300 MHz or higher |
| High-Resolution Mass Spectrometer (HRMS) | ESI source |
| Melting point apparatus | |
| Standard laboratory glassware |
Experimental Protocols
Part 1: Synthesis of Potassium-(Z)-2-cyano-2-fluoroethenolate
This key intermediate is synthesized in a three-step, one-pot procedure from chloroacetamide.[2][3]
Step 1.1: Synthesis of Fluoroacetonitrile
-
To an oven-dried round-bottom flask under an argon atmosphere, add chloroacetamide (1.0 eq), potassium fluoride (1.5 eq), and anhydrous p-xylene.
-
Heat the suspension to reflux and stir vigorously for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous dimethylformamide (DMF) followed by portion-wise addition of cyanuric chloride (0.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
The resulting fluoroacetonitrile is carefully distilled from the reaction mixture for use in the next step. Due to its toxicity and volatility, it is recommended to use it directly in the subsequent reaction.[4][5][6]
Step 1.2: Synthesis of Potassium-(Z)-2-cyano-2-fluoroethenolate
-
To an oven-dried Schlenk flask under an argon atmosphere, add potassium tert-butoxide (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of fluoroacetonitrile (1.0 eq) in anhydrous THF to the cooled suspension.
-
After the addition is complete, add ethyl formate (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting precipitate is the potassium salt of the enolate. It is filtered under an inert atmosphere, washed with anhydrous THF, and dried in vacuo. The product contains a small amount of potassium formate which does not interfere with the subsequent reaction.[2][3]
Part 2: Synthesis of this compound
General Procedure for the Cyclocondensation Reaction [8]
-
To an oven-dried round-bottom flask, add potassium-(Z)-2-cyano-2-fluoroethenolate (1.0 eq) and acetamidine hydrochloride (2.0 eq).
-
Add anhydrous methanol as the solvent.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Specific Protocol for this compound
-
Reactants:
-
Potassium-(Z)-2-cyano-2-fluoroethenolate (e.g., 252 mg, 2.0 mmol, 1.0 eq, corrected for formate content)
-
Acetamidine hydrochloride (e.g., 378 mg, 4.0 mmol, 2.0 eq)
-
-
Solvent: Anhydrous Methanol (e.g., 10 mL)
-
Reaction Time: 24 hours at room temperature.
-
Work-up and Purification:
-
After 24 hours, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate 1:1) to yield the final product.
-
Expected Results and Characterization
-
Yield: A typical yield for this reaction is in the range of 81-93%.[2]
-
Appearance: Colorless solid.
-
Melting Point: 142.7–143.9 °C.[1]
-
TLC: Rf = 0.32 (Hexane/EtOAc 1:1).[1]
-
1H-NMR (300 MHz, DMSO-d6): The spectrum should be consistent with the structure of this compound.
-
HR-MS (ESI): Calculated for [M+H]+: 128.0624; Found: consistent with the calculated value.
Workflow Visualization
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Fluoroacetonitrile | 503-20-8 | TCI AMERICA [tcichemicals.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Using 5-Fluoro-2-methylpyrimidin-4-amine as a building block in organic synthesis
Application Notes & Protocols
Topic: Using 5-Fluoro-2-methylpyrimidin-4-amine as a Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a highly functionalized heterocyclic building block of increasing importance in medicinal chemistry. Its unique electronic and structural features—a nucleophilic amino group for synthetic elaboration, a fluorine atom to enhance metabolic stability and binding affinity, and a methyl group for steric and electronic modulation—make it a valuable scaffold for the discovery of novel therapeutics.[1][2] This guide provides an in-depth analysis of the compound's reactivity profile and offers detailed, field-proven protocols for its application in key synthetic transformations, particularly in the synthesis of kinase inhibitors and other biologically active molecules.
Introduction: The Strategic Value of the 5-Fluoropyrimidine Scaffold
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring improved metabolic stability, lipophilicity, and binding affinity.[1][3] When incorporated into a pyrimidine ring, these advantages are amplified, creating a "privileged scaffold" found in numerous therapeutics, most notably anticancer agents like 5-Fluorouracil (5-FU).[2][4][5]
This compound distinguishes itself as a versatile building block. Unlike pyrimidine-based antimetabolites that disrupt DNA synthesis, this compound serves as a modular synthon for constructing more complex molecules. The primary amine at the C4 position is the principal reactive handle for synthetic diversification, while the substituents at C2 (methyl) and C5 (fluoro) provide a strategic framework for fine-tuning the physicochemical and pharmacological properties of the final compound. The 2-aminopyrimidine motif is a well-established pharmacophore, particularly for kinase inhibitors, where the amino group often forms critical hydrogen bond interactions with the hinge region of the enzyme's ATP-binding site.[6][7][8]
Physicochemical Properties & Reactivity Profile
Understanding the interplay of the substituents is critical for predicting and controlling reactivity.
-
Chemical Structure: C₅H₆FN₃
-
CAS Number: 1416372-67-2[9]
-
Appearance: Typically a white to pale yellow solid.[10]
Electronic Effects: The reactivity of this compound is governed by a delicate electronic balance:
-
C4-Amino Group: This is the primary nucleophilic center of the molecule. Its reactivity is suitable for C-N bond-forming reactions.
-
C5-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa of the pyrimidine ring nitrogens and modulates the nucleophilicity of the C4-amino group. Crucially, it often enhances binding affinity to target proteins through favorable electrostatic interactions and can block metabolic attack at the C5 position.[1]
-
C2-Methyl Group: This electron-donating group slightly increases the electron density of the pyrimidine ring, which can influence the nucleophilicity of the C4-amino group and provides a steric element that can be exploited for achieving selectivity.
The pyrimidine ring itself is electron-deficient, a characteristic that is heightened by the C5-fluoro substituent. This makes the ring system stable and a common core in many bioactive molecules.[11]
Key Synthetic Transformation: C-N Cross-Coupling
The most powerful application of this compound is its use as a nucleophilic partner in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction enables the direct formation of N-aryl or N-heteroaryl bonds, providing access to a vast chemical space of diarylamine structures, a common motif in kinase inhibitors.[12][13][14][15]
Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination is a robust method for coupling amines with aryl halides or triflates. The catalytic cycle, shown below, involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. While Pd₂(dba)₃ is common, Pd(OAc)₂ can also be used, as it is reduced in situ to Pd(0).
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or RuPhos are essential. They promote the reductive elimination step (C-N bond formation) and stabilize the palladium catalyst, preventing β-hydride elimination and ensuring high reaction yields.[12][16]
-
Base: A non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile without competing in the reaction. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used. The choice of base can significantly impact reaction efficiency and substrate scope.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Protocol: Synthesis of N-Aryl-5-fluoro-2-methylpyrimidin-4-amine
This protocol describes a representative Buchwald-Hartwig amination using this compound and an aryl bromide.
Safety Precaution: Palladium catalysts, phosphine ligands, and strong bases should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be run under an inert atmosphere (Nitrogen or Argon) as the catalyst and ligands can be air-sensitive.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Sodium tert-Butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Experimental Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and sodium tert-butoxide (1.4 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Visualization of the Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoropyrimidine - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. americanelements.com [americanelements.com]
- 10. 5-Fluoro-2-methoxypyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Palladium-catalyzed cross-coupling reactions involving 5-Fluoro-2-methylpyrimidin-4-amine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoro-2-methylpyrimidin-4-amine Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyrimidines
The this compound scaffold is a privileged structure in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyrimidine ring profoundly influences the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Fluorinated pyrimidines are integral components of numerous therapeutics, particularly in oncology, where they often function as antimetabolites to disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.[2][4][5]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for the functionalization of such heterocyclic systems.[6][7] These reactions enable the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing a direct route to complex molecular architectures that are otherwise challenging to synthesize.[7][8] This guide provides detailed application notes, field-proven insights, and step-by-step protocols for the most critical palladium-catalyzed cross-coupling reactions involving the this compound core, designed for researchers and professionals in drug discovery and development.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process generally proceeds through a catalytic cycle involving a palladium(0) active species.
-
Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide (or pseudohalide) bond of the heterocyclic substrate, forming a Pd(II) complex. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring itself facilitates this key step.
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings) :
-
In Suzuki reactions, an organoboron species transfers its organic group to the palladium center.
-
In Buchwald-Hartwig aminations, the amine substrate coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[9]
-
-
Reductive Elimination : The final step involves the formation of the new C-C or C-N bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[9]
Caption: General Palladium Cross-Coupling Cycle
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, a common motif in kinase inhibitors.[10] Its operational simplicity, mild conditions, and the vast commercial availability of boronic acids contribute to its widespread use.[7][11] For this reaction, a halogenated derivative, such as 4-chloro-5-fluoro-2-methylpyrimidine, serves as the electrophilic partner.
Expert Insights & Causality
-
Catalyst Choice : Pd(dppf)Cl₂ is often an excellent starting point for heteroaryl chlorides. The dppf ligand's bite angle and electron-donating properties stabilize the palladium center and promote reductive elimination.
-
Base Selection : A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective.[6] K₃PO₄ is often preferred for less reactive chlorides as it can accelerate the transmetalation step.
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. Water is crucial for the transmetalation step involving the boronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Experimental Workflow
Detailed Protocol: Synthesis of 4-Aryl-5-fluoro-2-methylpyrimidine
| Reagent/Parameter | Quantity/Condition | Molar Eq. | Purpose |
| 4-Chloro-5-fluoro-2-methylpyrimidine | 146.5 mg | 1.0 mmol (1.0 eq) | Electrophile |
| Arylboronic Acid | 1.2 mmol | 1.2 eq | Nucleophile |
| Pd(dppf)Cl₂ | 41 mg | 0.05 mmol (5 mol%) | Catalyst |
| K₂CO₃ | 276 mg | 2.0 mmol (2.0 eq) | Base |
| 1,4-Dioxane | 8 mL | - | Solvent |
| Deionized Water | 2 mL | - | Co-solvent |
| Temperature | 95 °C | - | Reaction Condition |
| Time | 4-12 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 4-chloro-5-fluoro-2-methylpyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Seal the flask, and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-fluoro-2-methylpyrimidine.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[9][12] It allows for the coupling of this compound directly with aryl halides or triflates, providing access to complex diarylamine structures prevalent in pharmaceuticals.[13][14]
Expert Insights & Causality
-
Ligand is Key : The choice of phosphine ligand is critical for success.[12] For electron-deficient heterocyclic amines, bulky, electron-rich biarylphosphine ligands like Xantphos or Josiphos-type ligands are often highly effective.[15] They accelerate the rate-limiting reductive elimination step.
-
Base Strength : A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[14] Cs₂CO₃ is often a milder and more broadly compatible option.
-
Solvent : Anhydrous, high-boiling point aprotic polar solvents like toluene or dioxane are preferred to ensure the reaction can be heated sufficiently.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Experimental Workflow
Detailed Protocol: Synthesis of N-Aryl-5-fluoro-2-methylpyrimidin-4-amine
| Reagent/Parameter | Quantity/Condition | Molar Eq. | Purpose |
| Aryl Bromide | 1.0 mmol | 1.0 eq | Electrophile |
| This compound | 152.5 mg | 1.2 mmol (1.2 eq) | Nucleophile |
| Pd₂(dba)₃ | 18.3 mg | 0.02 mmol (2 mol%) | Catalyst Precursor |
| Xantphos | 34.7 mg | 0.06 mmol (6 mol%) | Ligand |
| NaOtBu | 134.5 mg | 1.4 mmol (1.4 eq) | Base |
| Anhydrous Toluene | 10 mL | - | Solvent |
| Temperature | 110 °C | - | Reaction Condition |
| Time | 6-18 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.06 mmol) to a dry Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (10 mL) via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (5 mL).
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by flash column chromatography to afford the desired product.
Application Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a highly reliable method for installing terminal alkynes onto aromatic and heteroaromatic rings.[16][17] The resulting alkynyl pyrimidines are exceptionally versatile intermediates, serving as precursors for triazoles (via click chemistry), more complex heterocycles, or for reduction to other functionalities.[18][19]
Expert Insights & Causality
-
Dual Catalysis : The reaction relies on a synergistic palladium/copper catalytic system.[19] The palladium catalyst activates the C-X bond, while the copper(I) co-catalyst activates the terminal alkyne.
-
Base and Solvent : An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as a co-solvent. It neutralizes the HX by-product and helps keep the copper species soluble.
-
Oxygen Sensitivity : Sonogashira couplings are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical for high yields.
Experimental Workflow: Sonogashira Coupling
Caption: Sonogashira Coupling Experimental Workflow
Detailed Protocol: Synthesis of 4-Alkynyl-5-fluoro-2-methylpyrimidine
Note: Iodo-substituted pyrimidines are generally more reactive than their chloro- or bromo- counterparts in Sonogashira couplings and are often preferred.
| Reagent/Parameter | Quantity/Condition | Molar Eq. | Purpose |
| 4-Iodo-5-fluoro-2-methylpyrimidine | 239 mg | 1.0 mmol (1.0 eq) | Electrophile |
| Terminal Alkyne | 1.1 mmol | 1.1 eq | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 14 mg | 0.02 mmol (2 mol%) | Catalyst |
| Copper(I) Iodide (CuI) | 7.6 mg | 0.04 mmol (4 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 0.42 mL | 3.0 mmol (3.0 eq) | Base/Co-solvent |
| Anhydrous THF | 10 mL | - | Solvent |
| Temperature | Room Temperature | - | Reaction Condition |
| Time | 2-6 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 4-iodo-5-fluoro-2-methylpyrimidine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Seal the flask and thoroughly evacuate and backfill with nitrogen gas three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture for 10 minutes, then add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at room temperature. Gentle warming to 40-50 °C may be required for less reactive substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 5-Fluoro-2-methylpyrimidin-4-amine
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This is largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bonding interactions within the kinase hinge region.[3][4] The strategic introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance binding affinity and modulate physicochemical properties, making 5-Fluoro-2-methylpyrimidin-4-amine a highly valuable starting material for the discovery of novel kinase inhibitors.[5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of a new class of potent and selective kinase inhibitors. Detailed, field-proven protocols for chemical synthesis, in vitro biological evaluation, and ADME profiling are presented to facilitate the rapid development of next-generation targeted therapies.
Introduction: The Strategic Advantage of the 5-Fluoropyrimidine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 2,4-diaminopyrimidine scaffold has been extensively utilized in the design of kinase inhibitors due to its ability to form crucial hydrogen bonds with the kinase hinge region, mimicking the binding of ATP.[7]
The incorporation of a fluorine atom at the 5-position of the pyrimidine ring offers several advantages:
-
Enhanced Binding Affinity: The highly electronegative fluorine atom can engage in favorable electrostatic and hydrogen bonding interactions with the kinase active site, leading to increased potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby improving the pharmacokinetic profile of the inhibitor.[5]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, providing a tool for fine-tuning the drug-like properties of a molecule.
This guide will focus on a synthetic strategy that leverages the reactivity of this compound to construct a library of novel kinase inhibitors. The general approach involves a palladium-catalyzed cross-coupling reaction to introduce diversity at the C4-position, followed by functionalization of the C2-methyl group or the exocyclic amine.
Synthesis of a Model Kinase Inhibitor: A Step-by-Step Protocol
This section details the synthesis of a representative kinase inhibitor, BK-101 , starting from this compound. The synthetic route employs a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in pharmaceutical synthesis for the formation of C-C bonds.[8]
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of BK-101.
Protocol 1: Synthesis of 4-Bromo-5-fluoro-2-methylpyrimidine (Intermediate 1)
Rationale: The introduction of a bromine atom at the 4-position of the pyrimidine ring is a crucial step to enable subsequent palladium-catalyzed cross-coupling reactions. This transformation is achieved via a Sandmeyer-type reaction.
Materials and Reagents:
-
This compound
-
Copper(II) Bromide (CuBr₂)
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add Copper(II) Bromide (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add tert-Butyl nitrite (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-Bromo-5-fluoro-2-methylpyrimidine .
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of BK-101
Rationale: The Suzuki-Miyaura coupling is a versatile and highly efficient method for forming carbon-carbon bonds between a halide and a boronic acid, catalyzed by a palladium complex.[8][9] This reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C4 position of the pyrimidine core.
Materials and Reagents:
-
4-Bromo-5-fluoro-2-methylpyrimidine (Intermediate 1)
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-Bromo-5-fluoro-2-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product, BK-101 .
Biological Evaluation of Novel Kinase Inhibitors
Once synthesized, the novel compounds must be evaluated for their biological activity. This involves determining their potency against the target kinase and assessing their selectivity.
Protocol 3: In Vitro Kinase Assay (TR-FRET)
Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase activity and inhibitor potency.[6] It measures the phosphorylation of a substrate by a kinase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-alkylation of 5-Fluoro-2-methylpyrimidin-4-amine
Introduction: The Significance of N-Alkylated Pyrimidinamines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Among the various modifications, N-alkylation of aminopyrimidines represents a powerful strategy for exploring chemical space and developing novel drug candidates. The introduction of alkyl groups on the exocyclic amino function can profoundly influence ligand-receptor interactions, metabolic stability, and solubility.
5-Fluoro-2-methylpyrimidin-4-amine is a valuable building block, incorporating a fluorine atom that can enhance metabolic stability and binding affinity through favorable electronic interactions. The N-alkylation of this substrate opens avenues to a diverse range of derivatives with potential applications in oncology, virology, and immunology. This guide provides a comprehensive, field-proven experimental procedure for the selective N-alkylation of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible protocol for researchers, scientists, and drug development professionals.
Reaction Mechanism and Rationale
The N-alkylation of this compound with an alkyl halide proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway. The reaction is facilitated by a strong, non-nucleophilic base to deprotonate the exocyclic amino group, thereby increasing its nucleophilicity.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is selected as the base for its ability to irreversibly deprotonate the amine, driving the reaction to completion.[1] As a non-nucleophilic base, it minimizes the risk of competing alkylation of the base itself.[2] The use of a strong base is crucial to generate a sufficient concentration of the highly nucleophilic pyrimidinyl anion.
-
Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation of the intermediate salt without interfering with the nucleophile. Its high boiling point also allows for a wide range of reaction temperatures.
-
Reaction Temperature: The reaction is initially performed at 0 °C during the deprotonation step to control the exothermic reaction of NaH with the amine. The subsequent alkylation is conducted at room temperature to promote the SN2 reaction without inducing side reactions.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is critical to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.[3]
Experimental Protocol: N-Alkylation of this compound
This protocol details a general procedure for the N-alkylation of this compound with a representative alkylating agent, benzyl bromide. The principles outlined can be adapted for other primary and secondary alkyl halides.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Experimental workflow for the N-alkylation of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous DMF (approximately 0.2 M concentration of the amine).
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
Cool the flask to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of a salt may be observed.
-
-
Alkylation:
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[4]
-
A gradient elution system of hexanes and ethyl acetate is typically effective. The polarity of the eluent will depend on the specific alkyl group introduced.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated this compound.
-
Results and Discussion
The success of the N-alkylation reaction is dependent on the careful control of reaction conditions to favor mono-alkylation and minimize side reactions. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, though generally less favorable with heteroaromatic amines compared to aliphatic amines.
Data Presentation:
The following table provides hypothetical data for the N-alkylation of this compound with various alkyl halides, based on typical yields for similar reactions.[5]
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| Methyl Iodide | N-methyl-5-fluoro-2-methylpyrimidin-4-amine | 2 | 85-95 |
| Ethyl Bromide | N-ethyl-5-fluoro-2-methylpyrimidin-4-amine | 3 | 80-90 |
| Benzyl Bromide | N-benzyl-5-fluoro-2-methylpyrimidin-4-amine | 4 | 75-85 |
Reaction Mechanism Diagram:
Caption: General mechanism for the N-alkylation of this compound.
Characterization of the Final Product
The structure and purity of the N-alkylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the protons of the pyrimidine ring, the methyl group, and the newly introduced alkyl group. The disappearance of one of the N-H protons and a shift in the signal of the remaining N-H proton (if applicable) is indicative of successful alkylation.
-
¹³C NMR: The spectrum will show signals corresponding to all carbon atoms in the molecule. The chemical shifts of the pyrimidine ring carbons will be influenced by the new N-alkyl substituent.[6]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum will change upon alkylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive sodium hydride | Use fresh, unopened NaH or wash the NaH with anhydrous hexanes to remove the mineral oil coating. |
| Insufficient deprotonation | Increase the amount of NaH to 1.5 equivalents. Increase the deprotonation time. | |
| Poor quality solvent | Ensure the use of anhydrous DMF. | |
| Formation of multiple products | Over-alkylation | Use a milder base such as potassium carbonate (K₂CO₃).[7] Use a stoichiometric amount of the alkylating agent. |
| O-alkylation (if applicable) | This is less likely for aminopyrimidines but can be influenced by the solvent and counter-ion. | |
| Difficulty in purification | Product is highly polar | Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol).[8] Consider reverse-phase chromatography. |
| Product co-elutes with starting material | Optimize the TLC conditions to achieve better separation before attempting column chromatography. |
References
- 1. Sodium hydride - Wikipedia [en.wikipedia.org]
- 2. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 3. Sodium_hydride [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Versatility of 5-Fluoro-2-methylpyrimidin-4-amine: A Gateway to Advanced Agricultural Chemicals
Introduction: The Strategic Importance of the Fluorinated Pyrimidine Scaffold
In the continuous pursuit of more effective and environmentally benign agricultural chemicals, the strategic incorporation of fluorine into molecular scaffolds has proven to be a highly successful approach. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the biological activity, metabolic stability, and binding affinity of agrochemicals. Among the myriad of fluorinated building blocks, 5-Fluoro-2-methylpyrimidin-4-amine stands out as a pivotal intermediate in the synthesis of a new generation of herbicides, fungicides, and insecticides. Its strategic fluorination at the 5-position of the pyrimidine ring profoundly influences the electronic properties of the molecule, predisposing it to a range of chemical transformations that lead to potent agricultural agents.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of cutting-edge agricultural chemicals. We will delve into the synthetic pathways for prominent triazolopyrimidine sulfonamide herbicides, and explore the burgeoning field of pyrimidin-4-amine derivatives as potent fungicides and insecticides. The protocols detailed herein are designed to be self-validating, with a focus on the causality behind experimental choices, empowering researchers to not only replicate but also innovate upon these synthetic strategies.
I. Application in Herbicide Synthesis: The Triazolopyrimidine Sulfonamides
The most prominent application of this compound is in the synthesis of triazolopyrimidine sulfonamide herbicides. This class of herbicides, which includes commercially significant compounds like florasulam and diclosulam, are potent inhibitors of the acetolactate synthase (ALS) enzyme.[1][2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in animals, rendering these herbicides highly selective and of low mammalian toxicity.[1][3]
A. Mode of Action: A Molecular Perspective
The herbicidal activity of triazolopyrimidine sulfonamides stems from their ability to bind to the ALS enzyme, blocking its active site and halting the production of essential amino acids. This leads to the cessation of cell division and growth in susceptible plants, ultimately resulting in their death. The 5-fluoro substituent on the pyrimidine ring plays a crucial role in enhancing the binding affinity of the herbicide to the ALS enzyme, thereby increasing its potency.
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Triazolopyrimidine_Core" [fillcolor="#FBBC05", fontcolor="#202124"]; "Sulfonyl_Chloride_Intermediate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Triazolopyrimidine_Sulfonamide_Herbicide" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ALS_Enzyme" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Amino_Acid_Synthesis_Blocked" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Triazolopyrimidine_Core" [label="Cyclization"]; "Triazolopyrimidine_Core" -> "Sulfonyl_Chloride_Intermediate" [label="Chlorosulfonylation"]; "Sulfonyl_Chloride_Intermediate" -> "Triazolopyrimidine_Sulfonamide_Herbicide" [label="Coupling with Aniline"]; "Triazolopyrimidine_Sulfonamide_Herbicide" -> "ALS_Enzyme" [label="Binding"]; "ALS_Enzyme" -> "Amino_Acid_Synthesis_Blocked" [label="Inhibition"]; }
B. Synthetic Protocol: From this compound to a Triazolopyrimidine Sulfonamide Herbicide
The following protocol outlines a representative synthesis of a triazolopyrimidine sulfonamide herbicide, analogous to florasulam, starting from this compound. This multi-step synthesis involves the formation of a triazolopyrimidine core, followed by chlorosulfonylation and coupling with a substituted aniline.
Step 1: Synthesis of 8-Fluoro-5-methyl-[1][2][4]triazolo[1,5-c]pyrimidin-2-amine
This initial step involves the construction of the fused triazolopyrimidine ring system. The reaction proceeds via a condensation and cyclization sequence.
-
Reagents and Materials:
-
This compound
-
Isothiocyanomethyl formate
-
Hydroxylamine hydrochloride
-
Ethyl acetate
-
Dichloromethane
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethyl acetate, add isothiocyanomethyl formate (1.2 eq).
-
Heat the mixture to reflux and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add hydroxylamine hydrochloride (1.5 eq) and continue stirring at room temperature for an additional 6 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield 8-fluoro-5-methyl-[1][2][4]triazolo[1,5-c]pyrimidin-2-amine.
-
-
Rationale: The addition of isothiocyanomethyl formate to the exocyclic amine of the pyrimidine forms a thiourea derivative. Subsequent treatment with hydroxylamine hydrochloride initiates an intramolecular cyclization to form the triazole ring fused to the pyrimidine core.
Step 2: Synthesis of 8-Fluoro-5-methyl-[1][2][4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride
The amine group of the triazolopyrimidine is converted to a sulfonyl chloride, which is the key reactive intermediate for the final coupling step.
-
Reagents and Materials:
-
Procedure:
-
Suspend 8-Fluoro-5-methyl-[1][2][4]triazolo[1,5-c]pyrimidin-2-amine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. This generates the diazonium salt.
-
In a separate flask, prepare a solution of sodium bisulfite and sulfur dioxide in water.
-
Add the cold diazonium salt solution to the bisulfite solution, again keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the sulfonyl chloride intermediate.
-
-
Rationale: This is a classic Sandmeyer-type reaction. The primary amine is first converted to a diazonium salt, which is then reacted with a sulfur dioxide source (in this case, generated from sodium bisulfite) in the presence of a copper catalyst (often implicitly present or added) to form the sulfonyl chloride.
Step 3: Coupling with 2,6-Difluoroaniline to form a Florasulam Analog
The final step is the formation of the sulfonamide linkage by coupling the sulfonyl chloride with the appropriate aniline.
-
Reagents and Materials:
-
Procedure:
-
Dissolve the sulfonyl chloride intermediate (1.0 eq) in dichloromethane.
-
Add 2,6-difluoroaniline (1.1 eq) to the solution.
-
Cool the mixture to 0-5 °C and slowly add pyridine or triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final triazolopyrimidine sulfonamide herbicide.
-
-
Rationale: The nucleophilic nitrogen of the 2,6-difluoroaniline attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. The base is required to neutralize the HCl generated during the reaction.
A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Addition of\nIsothiocyanomethyl formate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Cyclization with\nHydroxylamine HCl", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="8-Fluoro-5-methyl-[1][2][4]triazolo[1,5-c]pyrimidin-2-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Diazotization (NaNO2, HCl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Sulfonylation (SO2/CuCl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="8-Fluoro-5-methyl-[1][2][4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Coupling with 2,6-Difluoroaniline", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Florasulam Analog", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
| Step | Intermediate/Product | Typical Yield |
| 1 | 8-Fluoro-5-methyl-[1][2][4]triazolo[1,5-c]pyrimidin-2-amine | 85-95% |
| 2 | 8-Fluoro-5-methyl-[1][2][4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride | 70-80% |
| 3 | Florasulam Analog | 80-90% |
II. Expanding the Horizon: Fungicidal and Insecticidal Applications
The versatility of the 5-fluoro-pyrimidin-4-amine scaffold extends beyond herbicides. Recent research has unveiled a plethora of derivatives with potent fungicidal and insecticidal activities.[5][6] This opens up exciting avenues for the development of novel crop protection agents with diverse modes of action, a crucial strategy in combating the rise of pesticide resistance.
A. Fungicidal Pyrimidin-4-amine Derivatives
A number of N-substituted this compound derivatives have demonstrated significant fungicidal activity against a range of plant pathogens. The general structure involves the substitution of one of the amine protons with various aryl or heterocyclic moieties.
Synthetic Protocol: General Synthesis of N-Aryl-5-fluoro-2-methylpyrimidin-4-amines
-
Reagents and Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-5-fluoro-2-methylpyrimidin-4-amine.
-
-
Rationale: This protocol utilizes a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the C-N bond between the pyrimidine amine and the aryl halide. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for different aryl halides.
| Compound Class | Target Pathogen | EC50 (µg/mL) |
| N-(substituted phenyl)-5-fluoro-2-methylpyrimidin-4-amines | Botrytis cinerea | 0.5 - 10 |
| N-(heterocyclyl)-5-fluoro-2-methylpyrimidin-4-amines | Rhizoctonia solani | 1 - 15 |
B. Insecticidal Pyrimidin-4-amine Derivatives
Similarly, modifications to the pyrimidin-4-amine scaffold have yielded compounds with promising insecticidal properties. These derivatives often target specific receptors or enzymes in the insect nervous system.
Synthetic Protocol: General Synthesis of N-Benzyl-5-fluoro-2-methylpyrimidin-4-amines
-
Reagents and Materials:
-
This compound
-
Benzyl halide (e.g., benzyl bromide)
-
Base (e.g., K2CO3 or NaH)
-
Solvent (e.g., DMF or Acetonitrile)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the benzyl halide (1.1 eq) dropwise.
-
Continue stirring at room temperature or with gentle heating (40-60 °C) for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-benzyl-5-fluoro-2-methylpyrimidin-4-amine.
-
-
Rationale: This is a standard nucleophilic substitution reaction where the amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide. The base is used to deprotonate the amine, increasing its nucleophilicity.
| Compound Class | Target Insect | LC50 (mg/L) |
| N-(substituted benzyl)-5-fluoro-2-methylpyrimidin-4-amines | Myzus persicae (Green peach aphid) | 2 - 20 |
| N-(heterocyclylmethyl)-5-fluoro-2-methylpyrimidin-4-amines | Plutella xylostella (Diamondback moth) | 5 - 50 |
Conclusion: A Building Block for the Future of Crop Protection
This compound has firmly established itself as a cornerstone in the synthesis of modern agricultural chemicals. Its utility in the construction of potent ALS-inhibiting herbicides is well-documented and continues to be a significant area of industrial research. Furthermore, the burgeoning exploration of its derivatives as fungicides and insecticides highlights the immense potential of this versatile scaffold. The synthetic protocols and application notes provided in this guide serve as a foundation for researchers to not only access these important agrochemicals but also to inspire the design and synthesis of the next generation of crop protection agents. As the demand for more effective, selective, and sustainable agricultural solutions grows, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in shaping the future of global food security.
References
- 1. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]
- 2. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 3. icl-growingsolutions.com [icl-growingsolutions.com]
- 4. The preparation method of diclosulam - Eureka | Patsnap [eureka.patsnap.com]
- 5. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Industrial Synthesis of 5-Fluoro-2-methylpyrimidin-4-amine
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 5-Fluoro-2-methylpyrimidin-4-amine, a critical intermediate in the pharmaceutical industry. The protocol herein is optimized for industrial applications, focusing on scalability, efficiency, and product purity. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The introduction of a fluorine atom into the pyrimidine ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Its structural motif is found in a variety of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. Consequently, a robust and scalable synthetic route is paramount for meeting the demands of drug development and commercial production.
Strategic Approach to Large-Scale Synthesis
For the industrial production of this compound, a convergent and efficient synthetic strategy is essential. The selected method involves the cyclocondensation of acetamidine hydrochloride with a fluorinated C3 synthon, specifically potassium (Z)-2-cyano-2-fluoroethenolate. This approach is advantageous due to:
-
Mild Reaction Conditions: The synthesis proceeds under relatively mild conditions, which is beneficial for large-scale operations and minimizes the need for specialized high-pressure or high-temperature equipment.
-
High Yields: This route has been demonstrated to provide excellent yields, making it an economically viable option for industrial production.[1]
-
Atom Economy: The cyclocondensation reaction is an efficient process with good atom economy, reducing waste generation.
-
Accessible Starting Materials: Both acetamidine hydrochloride and the fluorinated precursor can be sourced or synthesized from readily available starting materials.
Overall Synthetic Workflow
The synthesis is a one-pot reaction where acetamidine hydrochloride is reacted with potassium (Z)-2-cyano-2-fluoroethenolate in a suitable solvent to yield the desired product.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale and can be linearly scaled for pilot and industrial production with appropriate engineering controls.
Materials and Reagents:
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Acetamidine hydrochloride
-
Methanol (anhydrous)
-
Deionized water
-
Brine solution (saturated NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Condenser
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Setup: The jacketed glass reactor is assembled, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Reagent Charging: Charge the reactor with potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) and anhydrous methanol. Stir the mixture to form a suspension.
-
Amidine Addition: In a separate vessel, dissolve acetamidine hydrochloride (1.2 eq) in anhydrous methanol. Transfer this solution to the addition funnel.
-
Reaction: Slowly add the acetamidine hydrochloride solution to the reactor containing the fluoroenolate suspension over a period of 30-60 minutes, maintaining the internal temperature at 20-25°C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting residue, add deionized water and ethyl acetate. Stir vigorously to partition the product into the organic layer.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
Data Summary: Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Amidine:Enolate) | 1.2 : 1.0 | A slight excess of the amidine ensures complete consumption of the more valuable fluorinated starting material. |
| Solvent | Anhydrous Methanol | Provides good solubility for the reagents and a suitable reflux temperature. The anhydrous nature is crucial to prevent side reactions. |
| Temperature | Reflux (~65°C) | Provides sufficient thermal energy to drive the cyclization to completion in a reasonable timeframe. |
| Reaction Time | 4-6 hours | Typical duration for the reaction to reach completion, should be confirmed by in-process controls like HPLC. |
| Expected Yield (Crude) | >90% | This reaction is known for its high efficiency.[1] |
Industrial-Scale Purification Protocol
Recrystallization is the preferred method for purifying the crude product on a large scale due to its efficiency and cost-effectiveness.
Purification Workflow
Caption: Workflow for the purification of this compound.
Recrystallization Procedure:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. The ideal ratio should be determined experimentally to maximize recovery and purity.
-
Dissolution: Transfer the crude product to a clean reactor and add the minimum amount of hot ethanol required for complete dissolution.
-
Crystallization: While stirring, slowly add hot deionized water until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration. Wash the filter cake with a cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Analytical Characterization
The identity and purity of the final product must be confirmed by a suite of analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| ¹⁹F NMR | A single peak corresponding to the fluorine atom on the pyrimidine ring |
| Mass Spec (ESI+) | [M+H]⁺ at m/z corresponding to the molecular weight |
| HPLC Purity | ≥ 99.5% |
| Melting Point | 142-144 °C[1] |
Mechanistic Insights and Process Optimization
The core of this synthesis is a nucleophilic addition-elimination reaction. The amidine acts as a dinucleophile, first attacking the cyano group and then the enolate carbon, leading to cyclization and subsequent elimination to form the aromatic pyrimidine ring.
Critical Process Parameters:
-
Moisture Control: The presence of water can lead to hydrolysis of the starting materials and intermediates, reducing the yield. Therefore, anhydrous conditions are crucial.
-
Temperature Management: While reflux is necessary to drive the reaction, excessive temperatures can lead to decomposition and by-product formation. Precise temperature control is essential for a clean reaction profile.
-
Purity of Starting Materials: The purity of the potassium (Z)-2-cyano-2-fluoroethenolate is critical, as impurities can be carried through to the final product and complicate purification.
Safety Considerations for Industrial Scale-Up
-
Reagent Handling: Acetamidine hydrochloride can be irritating. Potassium (Z)-2-cyano-2-fluoroethenolate should be handled with care, avoiding inhalation and skin contact.
-
Solvent Hazards: Methanol and ethyl acetate are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources, and using grounded equipment.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. For large-scale operations, respiratory protection may be required.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
Application Note: Quantitative Analysis of 5-Fluoro-2-methylpyrimidin-4-amine in Complex Reaction Mixtures via High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantification of 5-Fluoro-2-methylpyrimidin-4-amine in heterogeneous reaction mixtures. As a key intermediate or potential impurity in pharmaceutical synthesis, its accurate measurement is critical for process optimization, yield calculation, and quality assurance. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. The narrative emphasizes the rationale behind methodological choices, from sample preparation to method validation, to ensure scientific integrity and generate trustworthy, reproducible data. The protocols are designed to be self-validating by incorporating principles outlined in the International Council on Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Rationale
This compound is a fluorinated heterocyclic amine, a class of compounds of significant interest in medicinal chemistry. Accurate quantification within a reaction mixture—a complex matrix containing starting materials, reagents, solvents, and by-products—presents a significant analytical challenge. The primary goal is to develop a method that is both selective and sensitive, capable of distinguishing the analyte from other interfering components.[3]
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power and suitability for non-volatile, polar compounds like aminopyrimidines.[4][5] We will employ a reversed-phase method, which separates molecules based on their hydrophobicity. The inclusion of a detailed method validation protocol, grounded in ICH Q2(R2) guidelines, ensures the method is fit for its intended purpose, providing reliable data for critical decision-making in drug development.[1][2][6]
Core Challenge: The Reaction Mixture Matrix
A typical reaction mixture is not a clean solution. It contains a host of components that can interfere with the analysis. The primary challenges include:
-
Matrix Effects: Co-eluting species can suppress or enhance the detector signal for the analyte.
-
Column Integrity: Particulates and strongly retained impurities can damage the HPLC column, leading to poor performance and shortened lifetime.[7]
-
Analyte Solubility and Stability: The sample must be prepared in a diluent that ensures the analyte is fully dissolved and does not degrade prior to analysis.
A well-designed sample preparation protocol is therefore the first and most critical step to mitigate these issues.[8]
Experimental Workflow and Protocols
Overall Analytical Workflow
The process begins with careful sampling from the reaction vessel, followed by a multi-step sample preparation protocol to remove interferences, and concludes with HPLC analysis and data interpretation.
Caption: General workflow for quantification of this compound.
Protocol 1: Sample Preparation from Reaction Mixture
Rationale: This protocol is designed to dilute the sample into a range suitable for HPLC analysis, ensure analyte solubility, and remove particulate matter that could damage the instrument.[7][9] The choice of diluent (acetonitrile/water) is critical as it should be compatible with the HPLC mobile phase to ensure good peak shape.[10]
Materials:
-
Class A volumetric flasks and pipettes
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Vortex mixer and/or sonicator
-
0.22 µm PTFE syringe filters
Procedure:
-
Carefully withdraw a precise volume (e.g., 100 µL) of the homogenous reaction mixture.
-
If the reaction is ongoing, it may need to be quenched immediately by diluting it into a solvent containing an acid or base that neutralizes a key reagent, or by rapid cooling. This step must be validated to ensure the analyte itself is not degraded.
-
Transfer the aliquot into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and deionized water. This is the "Initial Dilution."
-
Vortex the solution for 30 seconds to ensure it is fully homogenized. Sonication may be used if solids are present.[10]
-
Perform a second dilution by transferring 100 µL of the "Initial Dilution" into another 10 mL volumetric flask and diluting to volume with the same 50:50 acetonitrile/water mixture. This "Final Dilution" provides a 10,000-fold total dilution, which can be adjusted based on the expected analyte concentration.
-
Draw the "Final Dilution" into a syringe and filter it through a 0.22 µm syringe filter directly into an HPLC autosampler vial.[4]
-
Cap the vial and proceed to HPLC analysis.
Protocol 2: HPLC Method for Quantification
Rationale: A C18 column is a general-purpose reversed-phase column that provides good retention for moderately polar compounds. The mobile phase uses a phosphate buffer to control the pH. At a pH of 7.0, the amine group on the pyrimidine ring will be in a consistent protonation state, which is crucial for achieving sharp, symmetrical peaks and a stable retention time. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection at 254 nm is a common choice for aromatic and heterocyclic compounds.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector. |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | Isocratic: 85% Mobile Phase A / 15% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 254 nm |
| Run Time | 10 minutes |
Protocol 3: Method Validation
Rationale: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11] Following the ICH Q2(R2) framework ensures that the method is accurate, precise, specific, and robust.[1][2]
Caption: Core parameters for method validation based on ICH guidelines.
Validation Procedures:
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
-
Procedure: Inject individual solutions of starting materials, known by-products, and a placebo (reaction mixture without the analyte). Also, inject a spiked sample containing the analyte and all other components.
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2), and the placebo injection should show no interfering peak at the retention time of the analyte.
-
-
Linearity and Range:
-
Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.
-
Procedure: Prepare a series of at least five calibration standards of this compound in the chosen diluent, covering a range from 50% to 150% of the expected sample concentration (e.g., 1-15 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) should be ≥ 0.999.
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform a recovery study by spiking a placebo reaction mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.
-
Summary of Typical Validation Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte retention time; Resolution > 2 |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | Demonstrably precise and accurate |
Conclusion
The RP-HPLC method detailed in this application note provides a robust, selective, and reliable approach for the quantitative determination of this compound in complex reaction mixtures. The foundational strength of this method lies in its meticulous sample preparation protocol, which preserves the integrity of the analysis, and a comprehensive validation strategy aligned with global regulatory expectations.[6] By following these protocols, researchers and drug development professionals can generate high-quality, defensible data essential for advancing pharmaceutical manufacturing and control.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. tasianinch.com [tasianinch.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. fishersci.pt [fishersci.pt]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only troubleshoot current issues but also to proactively optimize your future experiments.
This compound is a key building block in medicinal chemistry, valued for the unique properties that the fluorine atom imparts to molecules, such as enhanced metabolic stability and binding affinity.[1] A recently developed efficient synthesis route proceeds via the cyclocondensation of acetamidine hydrochloride with potassium (Z)-2-cyano-2-fluoroethenolate.[1][2] This method is noted for its mild conditions and generally high yields.[1][2]
This document is structured to provide rapid access to the information you need, beginning with a troubleshooting guide for specific experimental problems, followed by frequently asked questions for broader context, and concluding with detailed, validated protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
Low yield is a common frustration, often stemming from a few key areas. Let's diagnose the potential culprits.
Potential Cause 1: Purity and Stability of Starting Materials The stability of your fluorinated building block, potassium (Z)-2-cyano-2-fluoroethenolate, is critical. This reagent can be sensitive to moisture and may decompose if not handled or stored correctly.[2] Similarly, the quality of the acetamidine hydrochloride can significantly impact the reaction outcome.
Solutions:
-
Verify Reagent Quality: Use freshly acquired or properly stored reagents. The fluoroenolate salt should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Check for Decomposition: If you suspect decomposition of the fluoroenolate, you can attempt to purify it, though resynthesis from fluoroacetonitrile and ethyl formate is often more practical.[2]
-
Use Hydrochloride Salt: Ensure you are using the hydrochloride salt of acetamidine, as it has been shown to provide the highest yields without the need for basic additives.[1][2]
Potential Cause 2: Inefficient Cyclization The core of the synthesis is the cyclization reaction. Suboptimal conditions can lead to incomplete conversion or the formation of side products.
Solutions:
-
Solvent Choice: While various solvents can be used, a systematic approach to solvent screening may be beneficial. For related pyrimidine syntheses, solvents like toluene are chosen to remove ethanol azeotropically, driving the reaction to completion.[3]
-
Temperature and Reaction Time: While the reaction proceeds under mild conditions, ensure the mixture is stirred efficiently at room temperature for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4][5] A reaction time of 24 hours is sometimes required for complete conversion.[2]
-
Stoichiometry: Precise stoichiometry is key. Use a 1:1 molar ratio of the fluoroenolate salt to the amidine hydrochloride.[6]
Potential Cause 3: Product Loss During Work-up and Purification The desired product may be lost during extraction or purification steps if not performed carefully.
Solutions:
-
Extraction pH: During aqueous work-up, ensure the pH is appropriately adjusted to keep your product in the organic phase.
-
Purification Method: Column chromatography on silica gel is a standard method for purification.[7] Ensure you are using an appropriate solvent system (e.g., Hexane/Ethyl Acetate) to achieve good separation without excessive product loss on the column. In many cases, if the reaction goes to completion, the product may be obtained in high purity without the need for chromatography.[1][2]
Problem: I am observing significant impurity peaks in my crude NMR/LC-MS. What are these and how can I prevent them?
Impurity profiling is crucial for a successful synthesis.
Potential Cause 1: Side Reactions from Reagent Decomposition As mentioned, the fluoroenolate starting material can be unstable. Its decomposition can lead to various byproducts. Polymerization of the enolate has also been observed under certain conditions, especially acidic ones.[2]
Solution:
-
Strict adherence to anhydrous and inert conditions is the primary preventative measure. Handle potassium (Z)-2-cyano-2-fluoroethenolate in a glovebox or under a steady stream of inert gas.
Potential Cause 2: Incomplete Reaction Unreacted starting materials will appear as impurities.
Solution:
-
Monitor the reaction closely with TLC or LC-MS. If the reaction stalls, gentle heating might be an option, but this should be approached with caution as it may also promote side reactions. Extending the reaction time is often a safer first step.
Potential Cause 3: Formation of Regioisomers or Tautomers While the primary reaction pathway is favored, alternative cyclizations or tautomerization can sometimes occur, though this is less common in this specific synthesis.
Solution:
-
Careful characterization of the main product and impurities by 2D NMR techniques can help identify their structures. This information is invaluable for understanding the reaction mechanism and devising strategies to suppress unwanted pathways.
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a decision-making process for addressing low product yield.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride counter-ion on the acetamidine?
The hydrochloride salt of the amidine has been found to furnish the highest yields in this reaction.[1][2] It participates directly in the reaction, and unlike similar reactions with guanidinium salts, it does not require the addition of a base, simplifying the procedure and minimizing potential side reactions associated with added bases.[1][2]
Q2: How can I effectively monitor the progress of this reaction?
Thin Layer Chromatography (TLC) is a simple and effective method.[4][5] Use a suitable mobile phase, such as a 1:1 mixture of Hexanes and Ethyl Acetate, to separate the starting materials from the product.[6] The product, being more polar than the starting materials, will have a lower Rf value. The reaction is considered complete when the spot corresponding to the limiting reagent (typically the fluoroenolate) is no longer visible. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q3: Are there alternative synthetic routes I should consider?
While the fluoroenolate method is highly efficient, other routes to fluorinated pyrimidines exist. For example, amination of dichlorofluoropyrimidines is a known method.[8] Another approach involves the condensation of monosubstituted malonic acid diesters with guanidine, followed by chlorination.[9] However, the described method using potassium (Z)-2-cyano-2-fluoroethenolate is advantageous due to its mild conditions and high reported yields.[1][2]
Q4: What are the expected analytical data for the final product?
For this compound, you should expect the following:
-
Appearance: White to very pale yellow powder.[10]
-
Melting Point: Approximately 142-144 °C.[6]
-
¹H NMR (in DMSO-d₆): You will typically see a doublet for the proton at the C6 position of the pyrimidine ring, a singlet for the methyl group, and a broad singlet for the amine protons.
-
¹³C NMR (in DMSO-d₆): Key signals include the carbon bearing the fluorine, which will appear as a doublet with a large coupling constant (J C-F).
-
Mass Spectrometry (ESI): The [M+H]⁺ ion should be observed at approximately m/z 128.06.
Data Summary
The choice of reaction conditions can significantly influence the yield. The following table summarizes yields obtained for various 2-substituted 5-fluoro-4-aminopyrimidines using the fluoroenolate method, demonstrating the robustness of the procedure.
| R-group on Amidine | Product | Yield (%) |
| Methyl | This compound | 81% |
| Ethyl | 2-Ethyl-5-fluoropyrimidin-4-amine | 93% |
| Isopropyl | 5-Fluoro-2-isopropylpyrimidin-4-amine | 88% |
| Chloromethyl | 2-(Chloromethyl)-5-fluoropyrimidin-4-amine | 90% |
| Data synthesized from Lucas, T., et al. (2020).[1][2] |
Detailed Experimental Protocol
This protocol is adapted from the literature and is provided as a reliable starting point.[2]
Materials:
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Acetamidine hydrochloride
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add acetamidine hydrochloride (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent, followed by potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq).
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (Mobile phase: 1:1 Hexane/EtOAc). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary. In many cases, the crude product is of sufficient purity for subsequent steps.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluoro-2-methoxypyrimidin-4-amine | CymitQuimica [cymitquimica.com]
Common side products in the synthesis of 5-Fluoro-2-methylpyrimidin-4-amine and their removal
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the highest purity and yield in your experiments.
Introduction: A Highly Selective Synthesis Route
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and highly efficient method involves the cyclocondensation of an amidine hydrochloride with a β-fluoroenolate salt. A key advantage of this route, particularly when using acetamidine hydrochloride and potassium (Z)-2-cyano-2-fluoroethenolate, is its high regioselectivity, which typically results in excellent yields and minimal formation of undesired byproducts.[1][2] While this reaction is known for its clean profile, this guide will also address the potential for minor impurities and provide robust methods for their identification and removal, ensuring the final product meets the stringent purity requirements of pharmaceutical research and development.
Core Synthesis Workflow
The primary synthetic route is a cyclocondensation reaction. This process is favored for its mild conditions and high yield.
Caption: A generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Even with a highly selective synthesis, minor impurities can arise. This section addresses common questions and troubleshooting scenarios.
Q1: My reaction yield is lower than expected. What are the possible causes?
A1: While this synthesis route is generally high-yielding, several factors can impact the final yield:
-
Purity of Starting Materials: The purity of both the acetamidine hydrochloride and the potassium (Z)-2-cyano-2-fluoroethenolate is crucial. The enolate salt, in particular, may contain impurities from its synthesis, such as potassium formate, which can affect the reaction stoichiometry.[2] It is advisable to verify the purity of your starting materials before commencing the reaction.
-
Reaction Conditions: Ensure that the reaction is carried out under the recommended conditions (e.g., appropriate solvent, temperature, and reaction time). Deviations from the optimal parameters can lead to incomplete conversion of starting materials.
-
Moisture: The presence of excessive moisture can potentially hydrolyze the enolate starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.
Q2: I observe some minor, unexpected peaks in the 1H NMR spectrum of my crude product. What could they be?
A2: While significant side product formation is uncommon with this method, minor peaks in your NMR could be attributed to:
-
Unreacted Starting Materials: Compare the chemical shifts of the unexpected peaks with the NMR spectra of your starting materials.
-
Residual Solvents: Peaks corresponding to the reaction or purification solvents may be present.
-
Potential for Regioisomeric Impurity: Although the reaction is highly regioselective, there is a theoretical possibility of the formation of the isomeric product, 4-amino-5-fluoro-2-methylpyrimidine. This would likely be a very minor component. High-resolution NMR (e.g., 19F NMR) can be particularly useful in distinguishing between such closely related isomers.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive characterization and purity assessment:
| Analytical Technique | Purpose |
| 1H, 13C, and 19F NMR | Structural confirmation and identification of impurities. |
| HPLC | Quantification of purity and detection of non-volatile impurities. |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Q4: What is the most effective method for purifying the crude product?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities, especially if the crude product is a solid. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.[3] A gradient of ethyl acetate in hexanes is often effective for eluting the desired compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the highly efficient cyclocondensation reaction.
Materials:
-
Acetamidine hydrochloride
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve acetamidine hydrochloride in ethanol.
-
To this solution, add potassium (Z)-2-cyano-2-fluoroethenolate in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by either recrystallization or column chromatography.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample of your synthesized product at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
Troubleshooting Guide for Purification
Caption: Decision workflow for purification of this compound.
References
Optimizing reaction conditions for the synthesis of 5-Fluoro-2-methylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, particularly when following the established route from potassium (Z)-2-cyano-2-fluoroethenolate and acetamidine hydrochloride.
Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?
A1: Low yields in this cyclocondensation reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
-
Purity of Starting Materials:
-
Potassium (Z)-2-cyano-2-fluoroenolate: This starting material can contain impurities such as potassium formate. While the reaction is reported to be tolerant to small amounts of formate, a high percentage can affect the stoichiometry and potentially lower the yield.[1][2] It is advisable to determine the purity of the enolate by ¹H NMR before use.
-
Acetamidine Hydrochloride: This reagent is hygroscopic. Moisture can hydrolyze the amidine, rendering it inactive for the cyclization. Ensure you are using a dry, high-purity grade of acetamidine hydrochloride. Storing it in a desiccator is recommended.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. While various polar solvents can be used, methanol has been shown to be effective.[3] Ensure the solvent is anhydrous, as water can promote side reactions.
-
Temperature: While the reaction proceeds at room temperature, gentle heating may be necessary to drive the reaction to completion, especially if you observe slow conversion. However, excessive heat can lead to decomposition of the starting materials or product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature.
-
Reaction Time: Incomplete conversion due to insufficient reaction time is a common cause of low yields. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up Procedure:
-
Product Precipitation: The product, this compound, is a solid. Incomplete precipitation during the work-up will result in product loss. Ensure the reaction mixture is sufficiently cooled and that an appropriate anti-solvent is used if necessary to maximize precipitation.
-
Extraction: If an extraction is performed, ensure the correct pH of the aqueous layer to prevent the product from remaining in the aqueous phase. Multiple extractions with a suitable organic solvent will help maximize the recovery of the product.
-
Q2: I am observing significant impurity peaks in the NMR spectrum of my crude product. What are the likely side products and how can I minimize their formation?
A2: The formation of byproducts is a common challenge in heterocyclic synthesis. In this specific reaction, potential impurities could arise from the following:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted starting materials. This can be addressed by optimizing the reaction time and temperature as discussed in Q1.
-
Side Reactions of the Enolate: β-fluoroenolates can be susceptible to polymerization or other side reactions, especially in the presence of strong acids or bases, or at elevated temperatures.[1] Using the hydrochloride salt of the amidine is advantageous as it avoids the need for an additional base, which could promote these side reactions.[1][4]
-
Hydrolysis Products: Although the reaction is generally robust, the presence of excessive water can lead to the hydrolysis of the starting enolate or the final product. Using anhydrous solvents and reagents is a key preventative measure.
To minimize byproduct formation, adhere strictly to the recommended reaction conditions. The use of amidine hydrochlorides is a key aspect of this synthesis, as it provides the necessary acidic conditions for the cyclization without the need for a strong base that could induce side reactions.[1][4]
Q3: My purified product has a poor melting point range and the NMR spectrum is not clean. What are the best practices for purification?
A3: Achieving high purity of this compound is essential for its use in subsequent applications. Here are some recommended purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution upon cooling. A solvent system of hexanes and ethyl acetate has been reported to be effective for the purification of this compound.[3]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) can effectively separate the desired product from impurities.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis of this compound from potassium (Z)-2-cyano-2-fluoroethenolate and acetamidine hydrochloride proceeds via a cyclocondensation reaction. The likely mechanism involves the following steps:
-
Nucleophilic Attack: The amidine, being a good nucleophile, attacks the electrophilic carbon of the enolate.
-
Cyclization: An intramolecular cyclization occurs, forming the pyrimidine ring.
-
Aromatization: The intermediate undergoes a dehydration step to yield the final aromatic pyrimidine product.
The use of an amidine hydrochloride salt is advantageous as it provides a proton source to facilitate the reaction without the need for an external acid catalyst, which could cause unwanted side reactions.[1][4]
Reaction Mechanism Overview
Caption: Simplified overview of the reaction mechanism.
Q2: What are the key safety precautions I should take when performing this synthesis?
A2: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. For this specific reaction, pay close attention to the following:
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrimidines: Pyrimidine derivatives can be biologically active and may have toxic properties. Avoid inhalation, ingestion, and skin contact.
-
General Handling: For detailed safety information, always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.[4]
Q3: Can I use other amidines in this reaction to synthesize different 2-substituted-5-fluoropyrimidin-4-amines?
A3: Yes, this reaction has been shown to be quite versatile. A broad range of both alkyl and aryl amidine hydrochlorides can be used to synthesize the corresponding 2-substituted-5-fluoropyrimidin-4-amines in good to excellent yields.[1][4] This makes the described synthetic route a valuable tool for generating a library of fluorinated pyrimidine derivatives for various research applications.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[3]
Materials:
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Acetamidine hydrochloride
-
Methanol (anhydrous)
Procedure:
-
To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in methanol, add acetamidine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.
Table 1: Representative Analytical Data for this compound
| Property | Value |
| Melting Point | 142.7–143.9 °C[3] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 8.05 (d, J = 3.7 Hz, 1H), 7.04 (s, 2H), 2.34 (s, 3H)[3] |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 157.8 (d, J = 2.9 Hz), 153.6 (d, J = 12.3 Hz), 140.0 (d, J = 239.4 Hz), 140.0 (d, J = 18.4 Hz), 24.3[3] |
| HR-MS (ESI) [M+H]⁺ | calc.: 128.0675, found: 128.0670[3] |
References
Technical Support Center: Stability and Handling of 5-Fluoro-2-methylpyrimidin-4-amine
Introduction: 5-Fluoro-2-methylpyrimidin-4-amine (CAS: 1416372-67-2) is a critical building block in modern medicinal chemistry and drug development, valued for its role in the synthesis of targeted therapeutics. However, like many highly functionalized heterocyclic compounds, its chemical stability can be a significant variable that impacts experimental reproducibility, reaction yield, and overall project timelines. This guide is designed to serve as a dedicated technical resource for researchers, providing in-depth answers to common stability issues, troubleshooting workflows for degradation-related problems, and best practices for storage and handling to ensure the compound's integrity.
Section 1: Understanding the Stability Profile
This section addresses the fundamental chemical vulnerabilities of this compound. Understanding these principles is the first step toward preventing degradation.
Q1: What are the primary environmental factors that can cause the degradation of this compound?
The stability of this compound is primarily influenced by four key factors: moisture, light, temperature, and atmospheric oxygen.
-
Moisture (Hydrolysis): The pyrimidine ring, particularly when activated by electron-withdrawing groups like fluorine, can be susceptible to hydrolysis. The primary amine group can also react with water, especially under non-neutral pH conditions. Prolonged exposure to humidity during storage or the use of non-anhydrous solvents can introduce sufficient water to initiate degradation.
-
Light (Photodegradation): Aromatic and heterocyclic compounds often possess chromophores that absorb UV or visible light. This energy absorption can excite the molecule to a higher energy state, promoting unwanted reactions such as oxidation or rearrangement. Supplier handling instructions frequently recommend protection from light[1].
-
Temperature: While the compound is a solid with a relatively high boiling point, elevated temperatures accelerate the rate of all chemical reactions, including degradation[2]. Storing the material at elevated temperatures, even if below its melting point, can lead to a gradual accumulation of impurities over time. Long-term storage at controlled, refrigerated temperatures (2-8°C) is often recommended[3].
-
Oxygen (Oxidation): The amine and methyl groups on the pyrimidine ring are potential sites for oxidation. In the presence of atmospheric oxygen, especially when catalyzed by light or trace metal impurities, slow oxidation can occur, often leading to the formation of colored byproducts. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a key preventative measure.
Q2: What are the likely chemical degradation pathways for this molecule?
While specific degradation pathways for this compound are not extensively published, we can infer the most probable routes based on the chemical nature of fluorinated pyrimidines and related amino-heterocycles.[4][5][6][7] The primary points of vulnerability are the C-N bonds of the amine group and the potential for ring modification.
-
Hydrolytic Deamination: Under certain pH conditions (particularly acidic), the exocyclic amine group could be susceptible to hydrolysis, potentially being replaced by a hydroxyl group to form a pyrimidinone derivative.
-
Oxidative Degradation: The primary amine could be oxidized, leading to the formation of nitroso or nitro derivatives, or complex polymeric materials. This is often accompanied by a change in color from white to yellow or brown.
-
Ring Opening/Cleavage: Severe conditions, such as strong acids or bases combined with heat, could lead to the cleavage of the pyrimidine ring itself, a known degradation pathway for compounds like 5-fluorouracil.[5][8]
Caption: Potential degradation points on the this compound structure.
Section 2: Troubleshooting Guide
This section provides direct, actionable advice for common problems encountered during experiments.
Q3: My solid this compound has developed a yellow or brownish tint. Can I still use it?
Underlying Cause: Discoloration of the solid powder is a classic indicator of minor oxidative or photodegradation. While the bulk of the material may still be viable, the presence of colored impurities signals that the compound has been exposed to suboptimal conditions (air, light, or moisture).
Recommended Action Plan:
-
Do NOT assume viability. The colored impurities, even at low levels, could interfere with your reaction or biological assay.
-
Perform a Purity Check. The most reliable way to assess the compound's integrity is through analytical chemistry.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for detecting non-volatile impurities. A pure sample should show a single major peak. The appearance of new, smaller peaks is a quantitative measure of degradation.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance can confirm the structure of the main component and may reveal impurities if they are present at >1-2% and have distinct proton signals.
-
-
Decision:
-
If Purity >97%: The material may be usable for non-sensitive applications. However, for quantitative assays or GMP processes, using a fresh, pure lot is strongly advised.
-
If Purity <97%: The material should either be purified (e.g., by recrystallization or column chromatography, if feasible) or safely discarded according to your institution's guidelines.
-
Protocol 1: Emergency HPLC Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. Start with 95% A, gradient to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of water and acetonitrile.
-
Analysis: Inject 5-10 µL. Compare the resulting chromatogram to a reference standard or the certificate of analysis for the original batch.
Q4: I'm observing new peaks in my LC-MS analysis immediately after dissolving the compound in a solvent. What is happening?
Underlying Cause: This issue points to rapid degradation in the solution phase. The choice of solvent is critical. The compound's stability in solution is often much lower than in its solid state. Potential causes include:
-
Solvent pH: Using an acidic or basic solvent (or a solvent containing acidic/basic impurities) can catalyze hydrolysis.
-
Solvent Purity: Using older, non-anhydrous, or low-grade solvents that may contain water, peroxides (in ethers like THF), or other reactive impurities.
-
Time Delay: Leaving the solution on the benchtop for an extended period before analysis or use allows time for degradation to occur.
Troubleshooting Workflow:
Caption: Logical workflow for diagnosing solution-phase instability.
Section 3: Best Practices for Storage and Handling (FAQs)
Proactive measures are the most effective way to prevent stability issues.
Q5: What are the definitive, authoritative storage conditions for this compound?
To maximize shelf-life and ensure experimental consistency, adhere to the following multi-layered storage protocol based on supplier recommendations and chemical first principles.[1][3]
| Parameter | Long-Term Storage (>1 month) | Short-Term Storage / In-Use | Rationale |
| Temperature | 2–8°C[3] | Room Temperature (controlled) | Slows kinetic rate of degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Prevents oxidative degradation. |
| Light | Amber Vial / Store in Darkness[1] | Protect from Direct Light | Prevents photodegradation. |
| Moisture | Store in a Desiccator | Keep Tightly Capped | Prevents hydrolysis. |
Q6: How should I handle the compound on the bench to minimize risks to both the experiment and myself?
Proper handling ensures both the integrity of the compound and the safety of the researcher.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. The compound is classified as an irritant to the skin and eyes and may cause respiratory irritation.[2][9]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10]
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Weigh out the required amount quickly and recap the container tightly.
-
Aliquoting: For frequently used material, it is best practice to aliquot the bulk supply into smaller, single-use glass vials under an inert atmosphere. This minimizes the exposure of the entire stock to repeated atmospheric contamination.
Q7: What is the best way to prepare and store solutions of this compound?
-
Solvent Choice: Use high-purity, anhydrous-grade solvents from a reputable supplier. Common solvents like DMSO, DMF, and Methanol are often suitable, but their stability should be verified for your specific application (see Q4).
-
Fresh is Best: The most reliable practice is to prepare solutions immediately before use.
-
Solution Storage: If a stock solution must be stored, it should be aliquoted into vials that minimize headspace, purged with an inert gas, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
References
- 1. fishersci.com [fishersci.com]
- 2. americanelements.com [americanelements.com]
- 3. kmpharma.in [kmpharma.in]
- 4. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forcetechnology.com [forcetechnology.com]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Challenges in the Purification of Polar 5-Fluoro-2-methylpyrimidin-4-amine Analogues
Welcome to the technical support center for the purification of polar 5-Fluoro-2-methylpyrimidin-4-amine analogues. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when working with this class of highly polar, basic compounds. The inherent properties of these molecules—high polarity from the fluorine and amine groups, and basicity from the pyrimidine ring and amino substituent—often render standard purification protocols ineffective.
This document provides in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Purification Strategy Selection
The first and most critical step is selecting an appropriate purification strategy. The high polarity of these analogues often leads to minimal or no retention on standard reversed-phase columns, while their basicity can cause significant peak tailing on normal-phase silica.
Q1: I'm starting a new project with a this compound analogue. How do I choose the best initial purification technique?
Answer: The optimal technique depends on your sample's purity, the nature of the impurities, and the available equipment. A logical decision-making workflow can save significant time and resources.
The following diagram outlines a decision tree for selecting a primary purification method.
Caption: Decision tree for initial purification method selection.
Causality Explained:
-
Reversed-Phase (RP) Chromatography: This is often the first choice due to its versatility.[1] However, highly polar compounds like your pyrimidine analogues may elute in the solvent front with little to no retention, co-eluting with polar impurities.[2][3] If you observe some retention, optimization is possible. If not, another technique is required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for separating highly polar compounds that are not retained by RP.[2][4] It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention.[5]
-
Purification via Salt Formation: The basic amine groups on your molecule can be protonated with an acid to form a salt.[6] This salt may have drastically different solubility properties than the free base, allowing for selective precipitation or extraction to remove non-basic impurities.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" alternative that uses supercritical CO2 as the main mobile phase. It excels at purifying polar compounds and is also a leading technique for chiral separations.[9][10]
The table below summarizes the primary chromatographic techniques.
| Technique | Principle | Best For... | Common Challenges | Key Advantage |
| Reversed-Phase (RP) | Hydrophobic interactions between analyte and a non-polar stationary phase.[1] | Moderately polar amines; mixtures with non-polar impurities. | Poor retention (elution at solvent front).[3] | Ubiquitous, wide variety of columns. |
| HILIC | Partitioning of polar analytes into a water layer on a polar stationary phase.[4] | Highly polar and water-soluble amines not retained by RP. | Peak tailing due to secondary ionic interactions; sensitivity to mobile phase composition.[11] | Excellent retention for very polar compounds. |
| Ion-Exchange (IEX) | Electrostatic interactions between charged analyte and oppositely charged stationary phase. | Purifying amines from neutral or oppositely charged impurities. | Requires careful pH and buffer control; can lead to strong binding.[12][13] | High capacity and high selectivity based on charge.[14] |
| SFC | Partitioning between supercritical CO2/modifier mobile phase and stationary phase. | Polar amines, especially chiral analogues.[9][15] | Requires specialized equipment; analyte solubility in CO2 can be a limitation. | Fast, reduced solvent waste, excellent for chiral separations.[10] |
Section 2: Troubleshooting Chromatographic Methods
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q2: My this compound analogue shows severe peak tailing on a bare silica HILIC column. What's happening and how do I fix it?
Answer: This is a classic problem. The peak tailing is caused by secondary ionic interactions between the protonated basic amine on your molecule and deprotonated (anionic) silanol groups on the surface of the silica stationary phase.[16] This strong, non-ideal interaction leads to poor peak shape.
The workflow below outlines how to systematically troubleshoot this issue.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. m.youtube.com [m.youtube.com]
- 16. biotage.com [biotage.com]
Preventing decomposition of 5-Fluoro-2-methylpyrimidin-4-amine during workup
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide on a critical challenge in synthetic chemistry: preventing the decomposition of 5-Fluoro-2-methylpyrimidin-4-amine during experimental workup. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a deep dive into the causality behind the compound's instability and providing robust, field-proven protocols to ensure the integrity of your synthesis.
Understanding the Instability of this compound
The unique arrangement of functional groups in this compound—a basic amine, an electron-deficient pyrimidine ring, and an activating fluorine substituent—makes it susceptible to degradation under common workup conditions. Understanding these potential decomposition pathways is the first step toward preventing them.
Question: What are the primary causes of decomposition for this compound during workup?
Answer: The decomposition of this compound is primarily driven by two mechanisms: hydrolysis and defluorination. These are highly dependent on the pH, temperature, and presence of certain reagents during the workup process.
-
pH-Mediated Hydrolysis: The pyrimidine ring is susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing fluorine atom.
-
Under strongly acidic conditions (pH < 4): The amine group becomes protonated, but the ring itself can be attacked by water, potentially leading to ring-opening or replacement of the amino group. Studies on similar fluorinated nucleosides, such as 5-fluoro-2′-deoxycytidine, have shown that degradation is often acid-catalyzed.[1][2]
-
Under strongly basic conditions (pH > 10): The amino group is a poor leaving group, but direct nucleophilic aromatic substitution of the fluorine atom by a hydroxide ion can occur, especially at elevated temperatures, yielding the corresponding 5-hydroxy derivative.
-
-
Defluorination: The carbon-fluorine bond, while strong, can be cleaved under certain workup conditions.[3] This is a known challenge with fluorinated aromatics.[4][5] This can occur via nucleophilic aromatic substitution (SNAr) mechanisms, which are facilitated by the electron-deficient nature of the pyrimidine ring.
-
Interaction with Silica Gel: Standard silica gel used in flash chromatography is inherently acidic. The basic amino group of the molecule can bind strongly to the acidic silanol groups on the silica surface.[6] This prolonged interaction can catalyze decomposition on the column, leading to streaking, low recovery, and the appearance of new impurity spots on TLC plates.
Visualizing Potential Degradation Pathways
To better understand the risks, the following diagram illustrates the primary degradation routes that must be controlled during workup.
Caption: Potential decomposition pathways for this compound.
Troubleshooting Guide: Workup & Purification
This section addresses specific issues encountered during the isolation and purification of this compound.
Issue 1: Significant loss of product during aqueous extraction or washing.
Question: I'm losing a majority of my product after performing an acidic or basic wash. What is happening and how can I prevent it?
Answer: This is a classic sign of pH-driven decomposition. Using strong acids (like 1M HCl) or strong bases (like 1M NaOH) creates conditions ripe for hydrolysis. The goal is to perform the extraction in a pH "safe zone" that keeps the amine neutral for extraction into an organic solvent without promoting degradation.
Protocol: pH-Controlled Aqueous Workup
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Quench not with strong acid or base, but with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of ammonium chloride (NH₄Cl). Add the quenching agent slowly until gas evolution ceases.
-
Causality: Sodium bicarbonate neutralizes residual acid and brings the pH to a mildly basic range (pH ~8-9), which is typically sufficient to deprotonate any amine salts without being harsh enough to cause significant hydrolysis. Ammonium chloride provides a buffered, near-neutral pH environment (~7-8).
-
-
Extraction: Extract the aqueous mixture 2-3 times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Combine the organic layers and wash once with brine (saturated NaCl solution). Avoid washing with plain water, which can sometimes lead to emulsions.
-
Causality: The brine wash helps to remove bulk water from the organic phase and breaks up emulsions, improving separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a reduced temperature (<40°C).
-
Causality: Minimizing heat exposure is critical, as residual acidic or basic impurities can become more reactive at higher temperatures, catalyzing decomposition in the flask.
-
| pH Range | Condition | Risk Level | Recommended Action |
| < 4 | Strongly Acidic | High | Avoid. Risk of hydrolysis and ring opening. |
| 4 - 6 | Mildly Acidic | Medium | Use only if necessary and without heat. Amine is protonated. |
| 7 - 9 | Neutral to Mildly Basic | Low | Optimal range for extraction. Use NaHCO₃ or NH₄Cl. |
| > 10 | Strongly Basic | High | Avoid. Risk of SNAr hydrolysis of the C-F bond. |
| Caption: pH stability summary and recommended workup conditions. |
Issue 2: Product decomposes on the silica gel column during purification.
Question: My TLC looks clean before loading, but the collected fractions show impurities and my overall yield is very low. Why?
Answer: This strongly suggests on-column decomposition catalyzed by the acidic nature of standard silica gel. The basic amine moiety of your compound interacts strongly with surface silanol groups, and this prolonged contact time is enough to cause degradation. The solution is to neutralize the silica gel or use an alternative stationary phase.
Protocol: Deactivated Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).
-
Deactivation: Add 1% triethylamine (NEt₃) by volume to the slurry (e.g., 1 mL of NEt₃ for every 99 mL of eluent). Stir the slurry for 15-20 minutes.
-
Causality: Triethylamine is a volatile base that effectively neutralizes the acidic silanol sites on the silica surface, preventing them from interacting with and degrading your basic compound.[6] This results in faster elution, better peak shape, and significantly higher recovery.
-
-
Column Packing and Elution: Pack the column with the treated slurry. Dissolve your crude product in a minimal amount of DCM and pre-adsorb it onto a small amount of untreated silica. Load this onto the column. Elute using your gradient system (e.g., Hexane/EtOAc), ensuring that the mobile phase also contains a small amount (0.1-0.5%) of triethylamine throughout the run to maintain the deactivated state of the column.
Recommended Workflow for Workup & Purification
The following flowchart provides a validated, step-by-step visual guide to maximize yield and purity.
Caption: Recommended workflow for robust workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of decomposition? A1: Decomposition is often indicated by a color change in your crude material or on the chromatography column, typically to yellow or brown. On a TLC plate, you may see streaking from the baseline or the appearance of new, often more polar, spots that were not present in the initial reaction mixture.
Q2: How should I store the purified compound to ensure long-term stability? A2: Store the purified solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is recommended). This minimizes exposure to light, moisture, and oxygen, all of which can contribute to slow degradation over time.
Q3: Can I use a different base, like potassium carbonate, to treat the silica gel? A3: While non-volatile bases like potassium carbonate can be used, triethylamine is generally preferred for two reasons. First, its volatility means any excess is easily removed with the solvent during concentration. Second, it is fully miscible in common organic eluents, making it easier to prepare a homogeneously treated mobile phase.
Q4: What analytical techniques are best for detecting decomposition? A4: High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting the formation of byproducts. For structural confirmation of impurities, LC-MS is invaluable. ¹H and ¹⁹F NMR spectroscopy are also powerful tools; the disappearance of the characteristic fluorine signal or shifts in aromatic proton signals can be clear indicators of decomposition.
References
- 1. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Scale-Up of 5-Fluoro-2-methylpyrimidin-4-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance on managing the exothermic nature of this synthesis, particularly during scale-up. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate, control, and troubleshoot potential thermal hazards, ensuring both the safety of your process and the quality of your product.
Introduction: The Challenge of Exothermic Scale-Up
The synthesis of this compound, a key intermediate in many pharmaceutical compounds, often involves highly reactive reagents and can generate significant heat. While these exothermic reactions may be manageable on a small laboratory scale, the risk of a thermal runaway event increases dramatically during scale-up. This is primarily due to the decrease in the surface-area-to-volume ratio of the reactor, which limits efficient heat dissipation.[1] An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, potentially resulting in reactor failure, solvent boiling, and the release of hazardous materials.[2]
This guide provides a structured approach to identifying and mitigating these risks through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm planning to scale up the synthesis of this compound for the first time. What are the critical first steps to ensure safety?
A1: Before your first scale-up, a thorough risk assessment is paramount.[3] Do not proceed without it. Here’s a breakdown of essential initial steps:
-
Literature and Safety Data Review: Meticulously review all available literature on the synthesis of this compound and related fluorinated pyrimidines. Pay close attention to any mention of exotherms, rapid gas evolution, or special handling precautions.[4] Obtain and thoroughly read the Safety Data Sheets (SDS) for all reagents and solvents.
-
Small-Scale Characterization: Never scale a reaction more than threefold from the previous run.[2][3] Before any significant scale-up, perform the reaction on a small scale (1-5g) with careful monitoring. Use a sensitive temperature probe to record the internal reaction temperature throughout the process. This will give you a preliminary indication of the exotherm's magnitude and duration.
-
Reaction Calorimetry (Recommended): For a comprehensive understanding of the thermal hazards, it is highly recommended to perform reaction calorimetry studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[5] These techniques provide quantitative data on the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise, which are crucial for safe scale-up.
Q2: During my lab-scale synthesis, I noticed a significant temperature spike after adding the amidine hydrochloride to the reaction mixture. How can I control this during scale-up?
A2: This temperature spike is a clear indicator of a significant exotherm, likely from the cyclocondensation reaction. Direct addition of the entire quantity of a reactant on a large scale is extremely dangerous. The primary strategy to control this is to limit the reaction rate by controlling the addition of the limiting reagent .
-
Controlled Dosing: Instead of adding the amidine all at once, implement a controlled addition (dosing) strategy. This can be done using a syringe pump for liquid reagents or a solids dosing system for solids. The addition rate should be slow enough to allow the reactor's cooling system to dissipate the generated heat and maintain a stable internal temperature.
-
Semi-Batch Process: For exothermic reactions, a semi-batch process is often the safest approach.[1] In this method, one or more reactants are added portion-wise or continuously to the reactor containing the other reactants over a prolonged period. This prevents the accumulation of unreacted reagents that could lead to a sudden and violent reaction.
Experimental Protocols
Protocol 1: Small-Scale Exotherm Evaluation
This protocol outlines a basic procedure to qualitatively assess the exotherm of the this compound synthesis on a laboratory scale.
Materials:
-
Round-bottom flask equipped with a magnetic stirrer and a temperature probe.
-
Ice bath.
-
All necessary reagents and solvents for the synthesis of this compound.
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the flask with the initial reactants and solvent as per your established laboratory procedure.
-
Place the temperature probe into the reaction mixture, ensuring it is submerged but not touching the sides of the flask.
-
Begin stirring and record the initial temperature.
-
Slowly add the final reactant (e.g., the amidine hydrochloride) portion-wise over a set period (e.g., 30 minutes).
-
Continuously monitor and record the internal temperature of the reaction.
-
Have an ice bath readily available to cool the reaction if the temperature begins to rise uncontrollably.
-
Plot the temperature profile (Temperature vs. Time) to visualize the exotherm.
Data Presentation
| Parameter | Laboratory Scale (e.g., 1L flask) | Pilot Scale (e.g., 50L reactor) |
| Surface Area / Volume Ratio | High | Low |
| Heat Dissipation | Efficient | Less Efficient |
| Typical Reagent Addition | Often single portion | Controlled dosing is critical |
| Risk of Thermal Runaway | Lower | Significantly Higher |
Caption: Comparison of key heat transfer parameters between laboratory and pilot scale.
Troubleshooting Common Issues
Issue 1: The reaction temperature is increasing rapidly despite maximum cooling.
-
Immediate Action:
-
Stop the addition of any reagents immediately.
-
If safe to do so, apply emergency cooling (e.g., immerse the reactor in a large ice-water bath).[2]
-
If the temperature continues to rise and there is a risk of pressure buildup, evacuate the area and follow your facility's emergency procedures.
-
-
Root Cause Analysis:
-
Addition Rate Too Fast: The rate of heat generation is exceeding the cooling capacity of the reactor.
-
Cooling System Malfunction: Check the coolant flow rate and temperature.
-
Insufficient Mixing: Poor agitation can lead to localized hot spots where the reaction accelerates.
-
-
Corrective Actions for Future Runs:
-
Reduce the reagent addition rate.
-
Ensure the cooling system is functioning correctly and is appropriately sized for the scale of the reaction.
-
Verify that the stirrer is providing adequate mixing for the reaction volume and viscosity.
-
Issue 2: The reaction seems to have stalled, and there is a risk of unreacted reagent accumulation.
-
Immediate Action:
-
Stop the addition of the reagent.
-
Do not increase the temperature to try and "push" the reaction. This could trigger a dangerous runaway if a significant amount of unreacted material is present.
-
-
Root Cause Analysis:
-
Low Temperature: The reaction may not have reached the necessary activation temperature.
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or inactive.
-
Impure Reagents: Impurities in the starting materials can inhibit the reaction.
-
-
Corrective Actions:
-
Before scaling up, determine the minimum temperature required for reaction initiation through small-scale experiments.
-
Ensure the quality and activity of all reagents and catalysts.
-
Consider a small, controlled "initiation charge" of the reagent to confirm the reaction has started before proceeding with the main addition.
-
Visualization of Key Workflows
Decision Tree for Managing Temperature Excursions
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of 5-Fluoro-2-methylpyrimidin-4-amine
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Fluoro-2-methylpyrimidin-4-amine, a key building block in medicinal chemistry, demands rigorous characterization to ensure its purity and identity. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures, offering a comparative perspective against its non-fluorinated and methoxy-substituted analogs. By understanding the nuances in their NMR spectra, scientists can confidently identify and differentiate these critical compounds.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule like this compound, with its distinct arrangement of protons, carbons, and a fluorine atom, NMR provides a detailed electronic and structural map. The chemical shifts (δ) of the nuclei, their multiplicities, and the coupling constants (J) between them offer a wealth of information, confirming the connectivity of atoms and the influence of the electron-withdrawing fluorine substituent.
Experimental Protocol for NMR Analysis
A robust and reproducible experimental setup is the foundation of reliable spectral data. The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Structural Elucidation of this compound
The molecular structure of this compound dictates a specific and predictable NMR fingerprint. The presence of the fluorine atom introduces characteristic couplings to both the proton and carbon nuclei, which are key identifiers.
Caption: Molecular structure of this compound with key nuclei labeled.
¹H and ¹³C NMR Spectral Data of this compound
The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound. This data is based on a published synthesis and characterization of the compound.[1]
Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) | J (Hz) |
| CH₃ | 2.34 | s | - | 24.8 | - |
| NH₂ | 7.29 | br s | - | - | - |
| H6 | 8.22 | d | ³JHF = 3.7 | 139.0 | d, ¹JCF = 16.7 |
| C2 | - | - | - | 158.5 | d, ³JCF = 10.6 |
| C4 | - | - | - | 155.2 | d, ²JCF = 10.6 |
| C5 | - | - | - | 145.1 | d, ¹JCF = 257.3 |
Note: s = singlet, d = doublet, br s = broad singlet.
The key diagnostic signals are the doublet for H6, arising from coupling to the adjacent fluorine, and the characteristic large one-bond C-F coupling constant for C5. The smaller two- and three-bond C-F couplings for C4 and C2 are also important confirmatory data points.
Comparative NMR Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare it with structurally related molecules. Here, we present the NMR data for its non-fluorinated parent compound, 2-methylpyrimidin-4-amine, and a methoxy-substituted analog, 5-Fluoro-2-methoxypyrimidin-4-amine.
2-Methylpyrimidin-4-amine: The Non-Fluorinated Analog
The absence of the fluorine atom simplifies the spectrum of 2-methylpyrimidin-4-amine, providing a baseline for understanding the electronic effects of fluorine substitution. Spectral data for this compound is available in public databases.[2]
Table 2: ¹H and ¹³C NMR Data for 2-Methylpyrimidin-4-amine (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | 2.45 | s | - | 25.8 |
| NH₂ | 5.05 | br s | - | - |
| H5 | 6.35 | d | 5.8 | 108.5 |
| H6 | 8.05 | d | 5.8 | 157.2 |
| C2 | - | - | - | 166.2 |
| C4 | - | - | - | 162.8 |
Comparing Tables 1 and 2, the most striking difference is the downfield shift of H6 in the fluorinated compound (δ 8.22 vs. δ 8.05 ppm) due to the strong electron-withdrawing nature of fluorine. Furthermore, the multiplicity of H6 changes from a doublet (due to coupling with H5) to a doublet (due to coupling with F5).
5-Fluoro-2-methoxypyrimidin-4-amine: The Methoxy Analog
Replacing the methyl group with a methoxy group at the C2 position introduces further electronic changes, which are reflected in the NMR spectra. This compound is a known reference material, and its spectral data is well-documented.[3]
Table 3: ¹H and ¹³C NMR Data for 5-Fluoro-2-methoxypyrimidin-4-amine (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) | J (Hz) |
| OCH₃ | 3.85 | s | - | 54.5 | - |
| NH₂ | 7.20 | br s | - | - | - |
| H6 | 8.05 | d | ³JHF = 3.5 | 138.5 | d, ¹JCF = 15.0 |
| C2 | - | - | - | 163.0 | d, ³JCF = 9.0 |
| C4 | - | - | - | 154.0 | d, ²JCF = 11.0 |
| C5 | - | - | - | 144.0 | d, ¹JCF = 255.0 |
The replacement of the methyl group with a methoxy group results in a slight upfield shift of the H6 proton (δ 8.05 vs. δ 8.22 ppm) in the methoxy analog compared to the methyl analog. This is due to the resonance electron-donating effect of the methoxy group, which partially counteracts the inductive withdrawal of the fluorine.
Caption: A streamlined workflow for the NMR-based characterization and comparative analysis of pyrimidine derivatives.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous characterization of this compound. The distinct chemical shifts and, most notably, the characteristic H-F and C-F coupling constants provide a definitive fingerprint for this molecule. By comparing its spectral data with non-fluorinated and methoxy-substituted analogs, researchers can gain a deeper understanding of the electronic effects of substituents on the pyrimidine ring. This guide provides the necessary experimental protocols and reference data to empower scientists in their pursuit of accurate and reliable molecular characterization in the field of drug discovery and development.
References
A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 5-Fluoro-2-methylpyrimidin-4-amine: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate characterization of novel chemical entities is paramount. 5-Fluoro-2-methylpyrimidin-4-amine, a key fluorinated pyrimidine intermediate, presents unique analytical challenges due to its structure and potential for isomeric impurities. This guide provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of this compound, benchmarked against established analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is structured to provide not just procedural steps, but a rationale-driven narrative that empowers the reader to make informed decisions in their analytical strategy. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Introduction to this compound: The Analytical Challenge
This compound (C₅H₆FN₃, Molecular Weight: 127.122 g/mol ) is a vital building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutics.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] However, this structural feature also necessitates rigorous analytical scrutiny to ensure identity, purity, and stability.
The primary analytical objectives for a compound like this compound are:
-
Unambiguous Identification: Confirming the elemental composition and structure.
-
Accurate Quantification: Determining the precise amount of the active substance.
-
Impurity Profiling: Identifying and quantifying any process-related or degradation impurities.
This guide will compare the efficacy of HRMS, HPLC-UV, and 19F qNMR in achieving these objectives.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Identification
HRMS has emerged as an indispensable tool in pharmaceutical analysis, offering unparalleled mass accuracy and resolution.[4][5][6] This allows for the confident determination of elemental compositions and the differentiation of compounds with very similar nominal masses.
The Power of High Resolution and Mass Accuracy
Unlike low-resolution mass spectrometry, HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers can achieve mass accuracies in the sub-ppm range.[5] This is critical for distinguishing between molecules with similar masses, a common challenge in complex sample matrices. For this compound, with a monoisotopic mass of 127.0549, HRMS can readily confirm its elemental composition against other potential isobaric interferences.
Fragmentation Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) capabilities of HRMS instruments provide invaluable structural information through controlled fragmentation of the parent ion. The fragmentation pattern of pyrimidine derivatives is often characterized by specific losses of small molecules and radicals.[7] For this compound, characteristic fragmentation pathways would likely involve the loss of HCN, CH₃CN, and HF, providing a unique fingerprint for its identification.
Experimental Protocol: HRMS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer) coupled to a UHPLC system.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
LC-HRMS Parameters:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Resolution: 70,000 FWHM.
-
Scan Range: m/z 50-500.
-
AGC Target: 3e6.
-
Maximum IT: 100 ms.
-
MS/MS (for fragmentation): Higher-energy C-trap Dissociation (HCD) with stepped collision energies.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS excels in identification, a comprehensive analytical strategy often involves orthogonal techniques for quantification and routine quality control.
HPLC-UV: The Workhorse for Quantification and Purity
HPLC with UV detection is a robust, reliable, and widely available technique for the routine analysis of pharmaceuticals.[7][8][9]
Strengths:
-
Quantitative Accuracy and Precision: When properly validated, HPLC-UV provides excellent linearity, accuracy, and precision for quantifying the main component and known impurities.
-
Robustness and Cost-Effectiveness: The instrumentation is relatively inexpensive and easy to maintain, making it ideal for routine quality control.
Limitations:
-
Limited Specificity: Co-eluting impurities with similar UV spectra can lead to inaccurate quantification. It cannot provide definitive structural information on its own.
-
Requirement for Chromophores: The analyte must possess a UV chromophore for detection.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC-UV Parameters:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around its λmax).
Quantitative 19F NMR (qNMR): A Highly Specific Primary Method
For fluorine-containing compounds, 19F qNMR offers a powerful and direct method for quantification without the need for a specific reference standard of the analyte.[10][11]
Strengths:
-
High Specificity: The large chemical shift range and the low natural abundance of fluorine in excipients and solvents result in a clean spectrum with minimal signal overlap.[11]
-
Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning it can provide a direct and highly accurate measure of purity against a certified internal standard.
-
Structural Information: The NMR spectrum provides rich structural information, confirming the identity of the molecule simultaneously with quantification.
Limitations:
-
Lower Sensitivity: Compared to HRMS and HPLC, NMR generally has lower sensitivity.
-
Instrumentation and Expertise: Requires access to a high-field NMR spectrometer and specialized expertise for data acquisition and processing.
Experimental Protocol: 19F qNMR Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
Nucleus: 19F.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 or more).
Data Processing:
-
Apply appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of fluorine atoms in each molecule, and their respective molar masses and weights.
Performance Comparison Summary
| Parameter | High-Resolution Mass Spectrometry (HRMS) | HPLC-UV | Quantitative 19F NMR (qNMR) |
| Specificity | Very High (based on m/z and fragmentation) | Moderate (based on retention time and UV spectrum) | Very High (based on chemical shift) |
| Sensitivity | Very High (pg to fg range) | High (ng to µg range) | Moderate (µg to mg range) |
| Primary Use | Identification, Structural Elucidation, Impurity ID | Quantification, Purity, Routine QC | Absolute Quantification, Purity Certification |
| Quantitative Capability | Good (with appropriate standards) | Excellent (with appropriate standards) | Excellent (primary method with internal standard) |
| Throughput | High | High | Low to Moderate |
| Instrumentation Cost | High | Low to Moderate | High |
Conclusion and Recommendations
The choice of analytical technique for this compound is dictated by the specific analytical goal.
-
For unambiguous identification and structural elucidation of the compound and its unknown impurities, High-Resolution Mass Spectrometry is the unparalleled choice. Its ability to provide exact mass and fragmentation data is essential in the early stages of drug development and for troubleshooting in chemical synthesis.
-
For routine quality control, quantification, and purity assessment in a manufacturing environment, HPLC-UV offers a robust, cost-effective, and validated solution. Its high throughput and reliability make it the workhorse of the pharmaceutical industry.
-
For the certification of reference materials and for obtaining highly accurate, direct purity values without a specific standard of the analyte, quantitative 19F NMR is the most powerful technique. Its high specificity for fluorinated compounds makes it an invaluable tool for this particular molecule.
A comprehensive analytical strategy for this compound would ideally leverage the strengths of all three techniques: HRMS for initial characterization and impurity identification, HPLC-UV for routine quality control and release testing, and qNMR for the certification of reference standards. This orthogonal approach ensures the highest level of confidence in the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and simplified HPLC-UV method with on-line wavelengths switching for determination of capecitabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms [uu.diva-portal.org]
- 11. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
Comparing the reactivity of 5-Fluoro-2-methylpyrimidin-4-amine with other aminopyrimidines
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the pyrimidine scaffold is of paramount importance. The strategic functionalization of this privileged heterocycle is a key determinant in modulating pharmacological activity. This guide provides an in-depth comparative analysis of the reactivity of 5-Fluoro-2-methylpyrimidin-4-amine against other common aminopyrimidines. We will explore how the introduction of a fluorine atom at the C5 position fundamentally alters the electronic landscape of the pyrimidine ring, thereby influencing its behavior in key synthetic transformations. This comparison is grounded in experimental data and established mechanistic principles to provide a robust framework for rational synthetic design.
The Influence of Fluorine: An Electronic Perspective
The introduction of a fluorine atom onto an aromatic or heteroaromatic ring imparts unique electronic properties that can significantly alter its reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect is most pronounced at the carbon atom to which it is attached and diminishes with distance. In the context of the pyrimidine ring, which is already electron-deficient due to the presence of two nitrogen atoms, the addition of a fluorine at the C5 position further depletes the ring of electron density. This heightened electrophilicity is the primary driver for the enhanced reactivity observed in certain reaction classes, most notably nucleophilic aromatic substitution.
Conversely, fluorine also possesses lone pairs of electrons that can participate in a positive mesomeric effect (+M), donating electron density back into the ring. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is generally weaker than the inductive effect. The net result is a significant polarization of the pyrimidine ring, making it a more susceptible target for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Enhanced Reactivity
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient heterocycles. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial for the reaction to proceed efficiently.
The strong inductive effect of the fluorine atom in this compound plays a pivotal role in accelerating SNAr reactions at other positions on the ring, should a suitable leaving group be present. For instance, in a hypothetical 2-chloro-5-fluoro-4-aminopyrimidine, the fluorine atom would enhance the electrophilicity of the C2 and C6 positions, facilitating nucleophilic attack.
While this compound itself does not possess a leaving group for a typical SNAr reaction, understanding the activating effect of the C5-fluoro substituent is critical when designing multi-step syntheses. For instance, if a synthetic route involves the displacement of a leaving group at C2 or C4, the presence of a C5-fluoro group would be expected to significantly increase the reaction rate compared to a non-fluorinated analogue. Kinetic studies on similar systems have demonstrated that fluoropyrimidines can react 60–200 times faster than other corresponding halogenopyrimidines in nucleophilic substitution reactions like piperidinolysis[1].
Comparative Reactivity in SNAr (Hypothetical Substrates):
| Substrate | Relative Reactivity | Rationale |
| 2-Chloro-5-fluoro-4-methylpyrimidine | High | Strong inductive withdrawal by fluorine at C5 enhances the electrophilicity of C2. |
| 2-Chloro-4-methylpyrimidine | Moderate | Electron-deficient pyrimidine ring allows for SNAr, but lacks the additional activation of a C5-fluoro group. |
| 2-Chloro-5-bromo-4-methylpyrimidine | High | Bromine provides some inductive withdrawal, but less than fluorine. Reactivity is generally high for halogens at C5. |
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyrimidines in these transformations is generally governed by the strength of the carbon-halogen bond, with the reactivity order being I > Br > Cl >> F[2].
In the context of this compound, the C-F bond is exceptionally strong and generally considered unreactive in standard palladium-catalyzed cross-coupling reactions. Therefore, this compound is not a suitable substrate for reactions where the fluorine atom is intended to be the leaving group. However, if another halogen, such as bromine or iodine, is present at a different position on the ring, the electronic influence of the C5-fluoro group can still play a role. The electron-withdrawing nature of the fluorine can modulate the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For a successful reaction, a halogenated pyrimidine is coupled with a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling of a Hypothetical 5-Fluoro-4-iodo-2-methylpyrimidine
-
Reaction Setup: To an oven-dried Schlenk tube, add the 5-fluoro-4-iodo-2-methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified by column chromatography.
The electron-withdrawing fluorine at C5 would likely have a modest effect on the rate of Suzuki coupling at C4, but the primary determinant of reactivity would be the nature of the C-I bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is particularly useful for coupling amines with aryl or heteroaryl halides. Similar to the Suzuki coupling, the reactivity of the halopyrimidine substrate is key.
Comparative Yields in Buchwald-Hartwig Amination:
| Substrate | Amine | Catalyst System | Yield (%) | Reference |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Xantphos | 85-95 | [3] |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | 80-90 | [3] |
| 4-Chloro-6-methylpyrimidin-2-amine | Aryl amine | PdCl₂(PPh₃)₂ / Xantphos | 35 | [4] |
While specific data for this compound derivatives is scarce, the trends observed for other halopyrimidines suggest that a bromo or iodo derivative would be a suitable substrate for Buchwald-Hartwig amination. The C5-fluoro group would likely remain intact under these conditions.
Electrophilic Aromatic Substitution: A Challenging Transformation
Due to the inherent electron-deficient nature of the pyrimidine ring, which is further exacerbated by the C5-fluoro substituent, electrophilic aromatic substitution (EAS) on this compound is generally a difficult transformation. The electron-withdrawing character of both the ring nitrogens and the fluorine atom deactivates the ring towards attack by electrophiles.
However, under forcing conditions, some EAS reactions may be possible. The directing effects of the substituents would need to be considered. The amino group at C4 is a strong activating group and an ortho-, para-director. The methyl group at C2 is a weak activating group and also an ortho-, para-director. The fluorine at C5 is a deactivating group but is also an ortho-, para-director. In this case, the most likely position for electrophilic attack would be the C6 position, which is ortho to the strongly activating amino group and para to the weakly activating methyl group.
A relevant reaction for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from DMF and POCl₃, as the electrophile[5][6][7][8]. While successful on electron-rich heterocycles, its application to highly deactivated systems like this compound would likely require harsh conditions and may result in low yields.
Reactivity of the Amino Group
The exocyclic amino group at the C4 position of this compound retains its nucleophilic character and can participate in a variety of reactions, such as acylation, alkylation, and condensation. The electron-withdrawing nature of the fluorinated pyrimidine ring will slightly decrease the basicity and nucleophilicity of the amino group compared to an aniline, but it remains a reactive site for functionalization.
Experimental Protocol: N-Acylation of this compound
-
Reactant Preparation: Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent, such as dichloromethane or THF.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equiv.), to the solution.
-
Acylating Agent Addition: Slowly add the acylating agent, for example, acetyl chloride or acetic anhydride (1.1 equiv.), to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
The reactivity of the amino group in this context is expected to be comparable to other aminopyrimidines, although subtle differences in reaction rates may be observed due to the electronic influence of the C5-fluoro substituent.
Conclusion
The presence of a fluorine atom at the C5 position of 2-methylpyrimidin-4-amine profoundly influences its chemical reactivity. The key takeaways for synthetic chemists are:
-
Enhanced SNAr Reactivity: The C5-fluoro group strongly activates the pyrimidine ring towards nucleophilic aromatic substitution at other positions bearing a suitable leaving group.
-
Inertness in Cross-Coupling: The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions, making it a stable substituent during the functionalization of other positions.
-
Deactivation towards Electrophilic Attack: The electron-deficient nature of the ring makes electrophilic aromatic substitution challenging, though not impossible under forcing conditions, with the C6 position being the most likely site of reaction.
-
Reactive Amino Group: The exocyclic amino group remains a versatile handle for further derivatization through standard amine chemistry.
By understanding these reactivity principles, researchers can strategically employ this compound and its derivatives in the synthesis of complex molecular architectures for drug discovery and development.
References
- 1. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Structural Elucidation of 5-Fluoro-2-methylpyrimidin-4-amine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a cornerstone scaffold for the development of a wide array of therapeutic agents.[1] Their structural resemblance to the nucleobases found in DNA and RNA allows them to interact with a multitude of biological targets, leading to applications in oncology, infectious diseases, and metabolic disorders.[1][2] The introduction of a fluorine atom, particularly at the 5-position, can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity.[3] Consequently, a precise understanding of the three-dimensional structure of 5-Fluoro-2-methylpyrimidin-4-amine and its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies.
This guide provides an in-depth, comparative analysis of the X-ray crystallographic approach to elucidating the structure of this compound derivatives. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare this technique with a powerful alternative, Nuclear Magnetic Resonance (NMR) spectroscopy.
The Decisive Edge of X-ray Crystallography in Structural Analysis
While several analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[4] This technique provides a static, high-resolution snapshot of the molecule within a crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry.[4] For drug development, this level of detail is invaluable for understanding ligand-receptor interactions and for the design of more potent and selective drug candidates.
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis
The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of a this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Crystal Growth - The Foundation of a Successful Analysis
The most critical and often most challenging step is obtaining a high-quality single crystal.[1] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from significant defects.[1]
-
Solvent Selection and Supersaturation:
-
Rationale: The principle of crystallization is to slowly decrease the solubility of the compound in a solvent system to allow for the ordered arrangement of molecules into a crystal lattice.
-
Procedure:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture at a concentration just below its saturation point. Common solvents for pyrimidine derivatives include ethanol, methanol, acetonitrile, or mixtures with water.
-
Induce supersaturation through one of the following methods:
-
Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vial at a constant temperature.
-
Vapor Diffusion: Place a drop of the compound solution on a cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility and promote crystallization. This is a widely used and effective technique for small molecules.
-
Slow Cooling: If the compound's solubility is highly temperature-dependent, a saturated solution can be slowly cooled to induce crystallization.
-
-
-
Part 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[1]
-
Crystal Mounting and Cryo-protection:
-
Rationale: The crystal must be securely mounted and often flash-cooled to liquid nitrogen temperatures (around 100 K) to minimize radiation damage from the X-ray beam and improve the quality of the diffraction data.[5]
-
Procedure:
-
Carefully select a well-formed crystal under a microscope.
-
Mount the crystal on a cryo-loop, typically made of nylon or a similar material.
-
If the data is to be collected at low temperatures, briefly immerse the crystal in a cryo-protectant solution (e.g., paratone-N oil) to prevent ice formation during cooling.
-
Rapidly transfer the mounted crystal to the cold nitrogen stream of the diffractometer.
-
-
-
X-ray Diffraction and Data Acquisition:
-
Rationale: As the crystal is rotated in the X-ray beam, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles, creating a unique diffraction pattern of spots (reflections).[1] The intensity of each spot is proportional to the electron density at that point in the crystal.
-
Procedure:
-
The crystal is exposed to a focused beam of monochromatic X-rays (e.g., from a copper or molybdenum source).
-
The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation using a detector, such as a CCD or a pixel array detector.[1]
-
A complete dataset typically consists of thousands of reflections, each with a measured intensity.
-
-
Part 3: Structure Solution and Refinement - From Diffraction to 3D Model
The collected diffraction data is then used to solve and refine the crystal structure.
-
Data Processing and Structure Solution:
-
Rationale: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This information is then used to generate an initial electron density map.
-
Procedure:
-
Software is used to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and polarization.
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
Direct methods or Patterson methods are typically used for small molecules to determine the phases of the structure factors, which are necessary to calculate the initial electron density map.
-
-
-
Model Building and Refinement:
-
Rationale: An initial atomic model is built into the electron density map and then refined to improve the agreement between the calculated and observed diffraction data.
-
Procedure:
-
Atoms are placed into the regions of high electron density in the map to build an initial molecular model.
-
The model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to minimize the difference between the calculated structure factors (from the model) and the observed structure factors (from the data).
-
The quality of the final model is assessed using metrics such as the R-factor and the goodness-of-fit.
-
-
References
A Comparative Guide to the Purity Assessment of 5-Fluoro-2-methylpyrimidin-4-amine by HPLC and GC
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and patient safety. This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 5-Fluoro-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your analytical needs.
Introduction to this compound and the Imperative of Purity
This compound (C₅H₆FN₃, Molar Mass: 127.12 g/mol ) is a fluorinated pyrimidine derivative. Fluoropyrimidines are a class of compounds widely used in the treatment of various cancers.[2] Given its role as a precursor to potent therapeutic agents, the purity of this compound is of paramount importance. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures used to ensure the purity of APIs.[3]
The synthesis of this compound often involves the reaction of amidine hydrochlorides with a fluorinated precursor.[4][5] Potential impurities may include unreacted starting materials, isomers, and related substances formed through side reactions. A thorough understanding of the synthetic route is therefore critical in developing selective analytical methods capable of separating the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for API Purity
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[6] For a polar, aromatic amine like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Scientific Rationale Behind RP-HPLC for this compound
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. The choice of a C18 column provides a versatile non-polar stationary phase suitable for the retention and separation of aromatic and heterocyclic compounds.
The mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve the desired separation. The use of a buffer is crucial for controlling the ionization state of the amine group in this compound, thereby ensuring reproducible retention times. A UV detector is well-suited for this analysis due to the presence of the pyrimidine ring, which absorbs UV light.
Experimental Workflow for HPLC Analysis
The following diagram outlines the general workflow for the HPLC purity assessment of this compound.
Caption: General workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
This protocol is a representative method and should be validated according to ICH Q2(R2) guidelines before routine use.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with phosphoric acid) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[8]
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram. The formula for area percent is:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds.[] While this compound has a moderate boiling point, its polarity and potential for hydrogen bonding can lead to peak tailing and poor chromatographic performance on standard GC columns. Therefore, derivatization is often a necessary step to improve its volatility and reduce its polarity.
The Rationale for Derivatization in GC Analysis
Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For amines, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine group to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved resolution.
Experimental Workflow for GC Analysis
The following diagram illustrates the general workflow for the GC purity assessment of this compound, including the crucial derivatization step.
Caption: General workflow for GC analysis of this compound.
Detailed GC Protocol
This protocol is a representative method and requires validation as per ICH Q2(R2) guidelines.[3]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature (FID): 300°C.
Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Accurately weigh about 10 mg of the reference standard or sample into a vial. Add 1 mL of a suitable aprotic solvent like pyridine.
-
Derivatization: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injecting 1 µL into the GC.
Data Analysis:
-
Similar to HPLC, purity is calculated based on the area percentage of the main peak in the chromatogram. If using GC-MS, the identification of impurities can be aided by comparing their mass spectra to library databases.[]
Comparative Analysis: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substances. | Volatile and thermally stable compounds, or those that can be made volatile through derivatization. |
| Sample Preparation | Simple dissolution and filtration. | Often requires derivatization to increase volatility and improve peak shape. |
| Selectivity | High selectivity achievable through optimization of mobile phase composition, pH, and stationary phase. | High selectivity, especially with capillary columns. Can be coupled with MS for definitive peak identification. |
| Sensitivity | Good sensitivity, especially with UV or fluorescence detectors. | Very high sensitivity, particularly with FID for organic compounds and MS for structural information. |
| Speed | Analysis times can range from 15 to 60 minutes. | Typically faster run times, especially with modern temperature programming. |
| Cost | Moderate initial instrument cost and ongoing solvent costs. | Lower solvent costs, but may require more expensive columns and detectors (e.g., MS). |
| Robustness | Generally robust and reproducible methods. | Derivatization step can introduce variability if not carefully controlled. |
| Typical LOD/LOQ | For related fluoropyrimidines, LOD can be in the ng/mL range.[7] | Can achieve lower detection limits, often in the pg range, especially with MS. |
| Linearity Range | Typically wide, e.g., 10-100 µg/mL for related compounds.[8] | Wide linear range, often several orders of magnitude. |
Alternative and Complementary Techniques for Purity Assessment
While HPLC and GC are the workhorses of purity analysis, other techniques can provide valuable complementary information.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight and structural information, which is invaluable for the definitive identification of unknown impurities.[][10]
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can determine the purity of highly crystalline compounds (typically >98% pure) without the need for a reference standard.[11][12] It measures the change in melting point depression caused by impurities.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. It can be a powerful alternative to HPLC for the analysis of charged molecules and for chiral separations.[13][14]
Conclusion: A Symbiotic Approach to Ensuring Purity
Both HPLC and GC are powerful techniques for the purity assessment of this compound. The choice between them depends on the specific requirements of the analysis.
-
HPLC is generally the preferred method for routine quality control due to its direct applicability to the analyte without the need for derivatization, its high selectivity, and its well-established robustness in pharmaceutical analysis.
-
GC-MS is an excellent tool for impurity identification and for the analysis of volatile impurities that may not be readily detected by HPLC.
Ultimately, a comprehensive purity assessment strategy may involve the use of both techniques. HPLC can be used for routine purity determination and quantification of known impurities, while GC-MS can be employed for the identification of unknown volatile impurities and for orthogonal confirmation of purity. This dual-pronged approach, grounded in the principles of analytical method validation outlined by the ICH, ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. americanelements.com [americanelements.com]
- 2. Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kbibiopharma.com [kbibiopharma.com]
- 11. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Synthesis of 5-Fluoro-2-methylpyrimidin-4-amine: A Comparative Analysis
Introduction
5-Fluoro-2-methylpyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the unique properties conferred by the fluorinated pyrimidine scaffold. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methyl and amine groups provide crucial vectors for further molecular elaboration. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount importance to researchers in the pharmaceutical and drug development sectors.
This guide provides an in-depth, objective comparison of two prominent synthetic strategies for preparing this compound. We will dissect a modern, convergent synthesis utilizing a fluorinated building block and contrast it with a more traditional, linear approach starting from the bulk chemical, 5-fluorouracil. This analysis is grounded in experimental data from peer-reviewed literature, offering field-proven insights into the causality behind experimental choices, process efficiency, and overall practicality for both laboratory-scale research and industrial production.
Overview of Synthetic Strategies
Two primary and divergent pathways have emerged for the synthesis of this compound:
-
Route 1: Convergent Cyclocondensation. This elegant approach involves the construction of the pyrimidine ring in a single, high-yielding step from a custom-designed C3 fluorinated building block and an appropriate amidine. This strategy embodies a convergent design, where complexity is built quickly at a late stage.
-
Route 2: Linear Synthesis from 5-Fluorouracil (5-FU). This classical, linear route utilizes the readily available and inexpensive 5-FU as a starting point. The synthesis proceeds through a series of functional group interconversions on the pre-existing pyrimidine ring, including chlorination, selective amination, and a final C-C bond-forming cross-coupling reaction.
The logical flow of these two distinct approaches is visualized below.
Caption: High-level overview of the two primary synthetic routes.
Route 1: The Convergent Cyclocondensation Approach
This modern route is distinguished by its efficiency and high yield in the key ring-forming step. The strategy relies on the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with acetamidine hydrochloride. This method, detailed by Dietz et al., provides the target molecule in a single, clean transformation under mild conditions.[1][2]
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto the enolate system, followed by an intramolecular cyclization and subsequent elimination of potassium cyanide and water to form the aromatic pyrimidine ring. The choice of the potassium enolate is critical; it serves as a pre-activated, three-carbon building block with the fluorine atom already in place, thus avoiding harsh, late-stage fluorination steps which often suffer from poor regioselectivity and require hazardous reagents.
The use of acetamidine hydrochloride is advantageous as the hydrochloride salt form is stable and easy to handle. The reaction proceeds efficiently without the need for an additional base, which simplifies the procedure and workup.[2]
Workflow Diagram
References
A Comparative Guide to the Validation of a Novel HPLC-UV Method for 5-Fluoro-2-methylpyrimidin-4-amine Assay
Introduction
5-Fluoro-2-methylpyrimidin-4-amine is a critical chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final drug product. This guide details the validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of this compound.
The performance of this novel method is critically compared against the internationally recognized acceptance criteria outlined in the ICH Q2(R1) "Validation of Analytical Procedures" guideline .[1][2][3][4] This approach ensures a comprehensive evaluation of the method's suitability for its intended purpose in a quality control (QC) environment. This document serves as a practical guide for researchers, analytical scientists, and drug development professionals on establishing a scientifically sound and defensible analytical method.
Optimized HPLC-UV Method & System Suitability
The foundation of any validation is a stable and well-optimized analytical method. The following parameters were established to ensure optimal separation and detection of this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard industry equipment known for reliability. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | C18 provides excellent hydrophobic retention for the analyte. |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | Provides good peak shape and retention time. pH 3.0 ensures the amine is protonated. |
| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 275 nm | Wavelength of maximum absorbance for the analyte. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading the column. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
System Suitability Testing (SST): Before each validation run, the chromatographic system's performance was verified. A standard solution was injected six times, and the results were benchmarked against predefined criteria to ensure the system was fit for purpose.[5]
Table 2: System Suitability Acceptance Criteria & Results
| Parameter | Acceptance Criteria | Typical Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates (N) | N ≥ 2000 | 6500 | Pass |
| %RSD of Peak Area | ≤ 1.0% | 0.4% | Pass |
| %RSD of Retention Time | ≤ 1.0% | 0.2% | Pass |
Method Validation: Performance vs. ICH Q2(R1) Standards
The following sections detail the experimental approach and results for each validation parameter, directly comparing the method's performance to established regulatory expectations.[2][4][6]
Specificity: Ensuring Unambiguous Analyte Measurement
Specificity is the ability of the method to measure the analyte accurately and specifically in the presence of other components, such as impurities, degradants, or matrix components.[7][8][9][10] To challenge the method's specificity, forced degradation studies were conducted.[11][12][13][14][15]
Experimental Protocol: Forced Degradation A solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposed to ICH-compliant light source (UV/Vis) for 7 days.
Results: The method demonstrated excellent specificity. In all stress conditions, the degradation products were well-resolved from the main analyte peak. Peak purity analysis, performed using a photodiode array (PDA) detector, confirmed that the analyte peak was spectrally homogeneous and free from co-eluting impurities. The resolution between the main peak and the closest degradant peak was >2.0 in all cases, satisfying the acceptance criteria.[7][16]
Figure 1: Workflow for establishing method specificity.
Linearity & Range
Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[8]
Experimental Protocol: A series of solutions were prepared from a stock solution of this compound to cover a range of 50% to 150% of the nominal assay concentration (e.g., 0.1 mg/mL). Each concentration level was injected in triplicate.
Results: The method exhibited excellent linearity across the tested range. The plot of peak area versus concentration was linear, with a correlation coefficient (R²) greater than 0.999, which is a common acceptance criterion.[17][18]
Table 3: Linearity Performance Data
| Parameter | Acceptance Criterion | Result | Status |
| Range | 80% - 120% of nominal (minimum) | 50% - 150% | Pass |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 | Pass |
| Y-intercept | ≤ 2% of response at 100% level | 0.8% | Pass |
The established Range for this method is confidently set at 50% to 150% of the target concentration, as it demonstrates acceptable linearity, accuracy, and precision within these limits.
Accuracy & Precision
Accuracy is the closeness of the test results to the true value. It was determined by performing a recovery study. Precision measures the degree of scatter between a series of measurements, evaluated at two levels: Repeatability and Intermediate Precision.[5][19]
Experimental Protocol:
-
Accuracy: Analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
-
Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, using a different instrument.
Results: The method proved to be both highly accurate and precise. The percent recovery was well within the typical acceptance limits of 98-102%, and the Relative Standard Deviation (%RSD) for all precision studies was well below the common limit of 2%.[17][18]
Table 4: Summary of Accuracy and Precision Data
| Parameter | Level | Acceptance Criteria | Result | Status |
| Accuracy | 80% | Mean Recovery: 98.0 - 102.0% | 100.5% | Pass |
| 100% | 100.2% | Pass | ||
| 120% | 99.7% | Pass | ||
| Precision | ||||
| Repeatability | 100% | %RSD ≤ 2.0% | 0.6% | Pass |
| Intermediate Precision | 100% | %RSD ≤ 2.0% | 0.9% | Pass |
Detection & Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Results: The calculated LOD and LOQ demonstrate the method's high sensitivity, making it suitable for detecting and quantifying trace-level impurities if needed.
Table 5: Sensitivity of the Method
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Experimental Protocol: The following parameters were intentionally varied:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
Results: In all varied conditions, the system suitability parameters (tailing factor, theoretical plates) remained well within the acceptance criteria. Retention time shifts were observed as expected, but peak shape and resolution were maintained, demonstrating the method's robustness.
Figure 2: Logical relationship between key validation parameters.
Comparative Summary and Conclusion
This novel HPLC-UV method for the assay of this compound meets and exceeds the stringent performance requirements set by the ICH Q2(R1) guidelines.
Table 6: Overall Performance: New Method vs. ICH Standards
| Validation Parameter | ICH Expectation / Common Criteria | New Method Performance | Verdict |
| Specificity | Analyte peak is pure and resolved from degradants (Rs > 2) | Peak purity > 0.999; Resolution > 2.0 for all degradants | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% - 100.5% | Pass |
| Precision (%RSD) | ≤ 2.0% | ≤ 0.9% | Pass |
| Range | Established based on linear, accurate, and precise data | 50% - 150% of nominal | Pass |
| Robustness | System suitability passes under varied conditions | All SST criteria met | Pass |
The validation data presented provides conclusive evidence that this analytical method is accurate, precise, specific, and robust for the quantitative determination of this compound. Its performance characteristics are well within the acceptance limits required for regulated pharmaceutical quality control. This method is therefore considered validated and suitable for its intended purpose, including raw material testing, in-process control, and stability studies.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. aaps.ca [aaps.ca]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. researchgate.net [researchgate.net]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-methylpyrimidin-4-amine
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-Fluoro-2-methylpyrimidin-4-amine, ensuring that its management aligns with the highest standards of safety and regulatory compliance. Our focus is not just on the "how," but the "why," grounding each step in established scientific and safety principles.
Section 1: Hazard Profile and Risk Assessment
Understanding the intrinsic properties of a compound is the foundation of its safe management. This compound is a fluorinated heterocyclic amine whose structure warrants a cautious approach.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1416372-67-2 | [1] |
| Molecular Formula | C₅H₆FN₃ | [1] |
| Molecular Weight | 127.12 g/mol | N/A |
| Physical Form | Solid | [2] |
| Synonyms | 5-Fluoro-2-methyl-4-pyrimidinamine | N/A |
Inherent Hazards and Toxicological Rationale
While specific toxicological data for this compound is not extensively published, its chemical class—fluoropyrimidines—is well-studied. This class includes potent antineoplastic agents like 5-Fluorouracil (5-FU).[3][4] The efficacy of these drugs stems from their ability to interfere with nucleic acid synthesis, and this same mechanism can present genotoxic risks.[3] Evidence suggests that 5-fluoropyrimidines can induce cellular toxicity and chromosome aberrations.[3]
Therefore, as a matter of scientific prudence and safety, this compound must be handled as a potentially hazardous substance. Safety data for structurally related compounds indicate it should be considered a skin and serious eye irritant.[5][6][7]
Section 2: Regulatory Framework for Disposal
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] While this compound may not be explicitly named on an EPA hazardous waste list (e.g., P- or U-lists), this does not absolve the generator of responsibility.[10]
The principle of "cradle-to-grave" management means that the generator is responsible for the waste from its creation to its ultimate disposal. Given its structural relationship to hazardous chemotherapeutic agents, the most responsible course of action is to manage all waste containing this compound as hazardous chemical waste.[8][10]
Core Directive: Always consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance that aligns with federal, state, and local regulations, which can be more stringent than federal rules.[8]
Section 3: Core Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal contractor, typically via high-temperature incineration.[11] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [11][12]
Experimental Workflow: Step-by-Step Disposal
This protocol details the segregation and collection of waste at the point of generation.
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.[5][13] All handling of solid material should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust.[5]
-
Waste Segregation: Designate a specific, dedicated waste container for "Halogenated Organic Solid Waste."[12] Fluorinated compounds must be segregated because their incineration requires special conditions and flue gas scrubbing.[11]
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated consumables (e.g., weighing paper, contaminated pipette tips, gloves), directly into this container.[13]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.
-
-
Container Management:
-
Use a container made of a compatible material (e.g., polyethylene) that can be securely sealed.[11]
-
The container must be kept closed at all times except when actively adding waste.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from general traffic, and clearly marked.
-
Arranging Disposal: Once the container is full or the accumulation time limit set by your institution's EHS office is reached, contact EHS to arrange for a pickup.[12] They will manage the transfer to a licensed hazardous waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 4: Spill Management and Decontamination
Accidents happen, and a prepared response is key to mitigating risk.
Spill Cleanup Protocol
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or produces significant dust, evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear a minimum of two pairs of chemical-resistant gloves, safety goggles, a lab coat, and if significant dust is present, respiratory protection.
-
Containment: For a solid spill, gently cover it with a plastic-backed absorbent pad to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent material (e.g., vermiculite, sand).[12][14]
-
Cleanup: Carefully sweep the solid material or absorbed liquid into a container.[13] Avoid creating dust.[13] Place all cleanup materials, including used PPE, into a bag and then into the designated hazardous waste container.
-
Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.[12]
Decontamination of Glassware
Any reusable glassware that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This first rinsate is contaminated and must be collected and disposed of as "Halogenated Organic Liquid Waste."[12]
-
Subsequent Cleaning: After the initial decontamination rinse, the glassware can typically be cleaned using standard laboratory procedures.
By adhering to these rigorous protocols, researchers can ensure the safe and responsible management of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. americanelements.com [americanelements.com]
- 2. 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 [sigmaaldrich.com]
- 3. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the risk of toxicity of fluoropyrimidines | Eurofins Biomnis [eurofins-biomnis.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. ashp.org [ashp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-methylpyrimidin-4-amine
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 5-Fluoro-2-methylpyrimidin-4-amine (CAS No. 1416372-67-2). Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your research. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions in your laboratory.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the foundation of safe handling. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[2][4]
The signal word for this chemical is "Warning" .[2] These classifications dictate the minimum level of personal protective equipment (PPE) required to mitigate exposure risks.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense in the hierarchy of safety controls.[5] The most effective safety measures are engineering and administrative controls.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this primarily involves handling the solid compound within a certified chemical fume hood to control dust and vapor.[6] Ensure safety showers and eyewash stations are accessible.[7]
-
Administrative Controls : These are policies and procedures to reduce exposure. This includes comprehensive training, restricting access to authorized personnel, and prohibiting eating, drinking, or smoking in the laboratory.[2][6][8]
Only after these controls are in place should you select PPE to protect against residual risks.
Required Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. Below are the mandatory PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety goggles with side-shields | Double-gloved with powder-free nitrile gloves | Disposable, low-permeability gown with knit cuffs over a lab coat | NIOSH-approved N95 respirator (or higher) if not in a fume hood |
| Preparing Solutions | Chemical safety goggles and a face shield | Double-gloved with powder-free nitrile gloves | Disposable, low-permeability gown with knit cuffs over a lab coat | Required only if outside of a fume hood |
| General Lab Operations | Safety glasses with side-shields | Single pair of nitrile gloves | Standard lab coat | Not typically required if in a well-ventilated area |
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1][2][3]
-
Minimum Requirement : Wear chemical safety goggles that conform to ANSI Z87.1 or European Standard EN166.[4]
-
Splash Hazard : When preparing solutions or performing any task with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[9] Standard eyeglasses are not a substitute for safety glasses.[9]
Skin and Body Protection
This compound causes skin irritation (H315), making dermal protection essential.[1][2][3]
-
Gowns : Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[8][9] This should be worn over a standard laboratory coat.
-
Footwear : Closed-toe, chemical-resistant footwear is mandatory.[6]
Hand Protection
Hands are the most likely point of direct contact.
-
Glove Type : Use powder-free nitrile gloves that comply with ASTM D6978 standards for handling hazardous drugs.[5][9] Avoid thin, disposable vinyl gloves, which offer little chemical protection.[5]
-
Double Gloving : When handling the pure compound or concentrated solutions, wearing two pairs of gloves is required.[8][10] The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[8]
-
Inspection and Replacement : Always inspect gloves for tears or punctures before use.[1] Change gloves at least every 60 minutes or immediately if they become contaminated.[5][8]
Respiratory Protection
Inhalation of dust or aerosols may cause respiratory irritation (H335).[2][4]
-
Primary Control : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[6]
-
When a Fume Hood is Unavailable : If engineering controls are not feasible, a NIOSH-approved respirator with an N95 particle filter (or higher) is required.[5] All personnel required to wear respirators must be properly fit-tested and trained according to OSHA standards.[5] Surgical masks provide no protection against chemical dust or vapors and must not be used.[5]
Step-by-Step Operational Protocol for Safe Handling
This protocol outlines the essential steps for safely using this compound, from preparation to disposal.
Preparation & Weighing
-
Verify Engineering Controls : Confirm that the chemical fume hood is functioning correctly.
-
Don PPE : Put on your inner gloves, lab coat, disposable gown, and outer gloves, ensuring proper cuff overlap. Don your safety goggles and face shield.
-
Prepare the Work Area : Line the work surface inside the fume hood with absorbent, plastic-backed paper.
-
Weigh the Compound : Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use non-sparking tools if applicable.[2]
-
Clean Up : After weighing, gently wipe down the spatula and weigh boat with a dampened cloth before removing them from the hood to prevent dust dispersal.
Dissolution & Use
-
Add Solvent : Slowly add the solvent to the vessel containing the compound within the fume hood.
-
Seal Container : Securely cap the container before removing it from the fume hood for your experiment.
Decontamination & Disposal
-
Clean Work Area : After the procedure, decontaminate the work area by wiping all surfaces with an appropriate cleaning agent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the gown and face shield. Finally, remove inner gloves and wash hands thoroughly with soap and water.[1][2]
-
Waste Disposal : All disposable PPE (gloves, gown) and consumables contaminated with this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations.[2][10]
Emergency Procedures
Spill Response
-
Evacuate : Clear the immediate area of all personnel.
-
Control : If safe to do so, prevent the spill from spreading by containing it with sand or an absorbent material.[2]
-
Ventilate : Ensure the area is well-ventilated.
-
Clean-up : Wearing full PPE (including respiratory protection), collect the spilled material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[2]
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1][11][12]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][11][12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][11][12]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[2][11]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
